AC-Pro-ome
Beschreibung
The exact mass of the compound AC-Pro-ome is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality AC-Pro-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-Pro-ome including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (2S)-1-acetylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIXKWOJEMZXMK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The AC-Pro-ome: A Technical Guide to the Structure, Properties, and Analysis of N-Terminal Acetyl-Proline Modifications
Executive Summary: N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting as many as 85% of all human proteins.[1] This modification, which involves the addition of an acetyl group to the α-amino group of the first amino acid, plays a critical role in regulating protein stability, localization, and function.[1][2] A unique and conformationally significant subset of the N-terminally acetylated proteome consists of proteins bearing an acetylated proline (Ac-Pro) at their terminus. This guide defines the "AC-Pro-ome" as the complete set of proteins with an N-terminal Ac-Pro residue. We provide an in-depth examination of the unique structural chemistry of the Ac-Pro moiety, its physicochemical properties, its functional implications in cellular pathways, and a detailed technical protocol for its identification and analysis using mass spectrometry-based proteomics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target this critical protein modification.
Section 1: The Molecular Foundation: Structure and Properties of the Acetyl-Proline Terminus
Molecular Structure and Chemical Properties
The N-terminal acetylation of a protein involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the terminal α-amino group.[2] This modification neutralizes the positive charge present on the free N-terminus at physiological pH, transforming it into a more hydrophobic and bulkier cap.[3][4][5]
Specifically, the N-Acetyl-L-proline (Ac-Pro) residue possesses distinct chemical features stemming from the fusion of the acetyl group with proline's unique cyclic secondary amine. This structure imparts significant conformational rigidity and influences the local chemical environment.
Diagram 1: Molecular Structure of N-Acetyl-L-proline
Caption: Ball-and-stick representation of the N-Acetyl-L-proline (Ac-Pro) residue.
Table 1: Physicochemical Properties of N-Acetyl-L-proline
| Property | Value/Description | Significance in a Protein Context |
| Molecular Formula | C₇H₁₁NO₃[6] | - |
| Molecular Weight | 157.17 g/mol [6][7] | Adds a mass shift of +42.0106 Da to the N-terminal proline, a key signature in mass spectrometry. |
| Charge at pH 7.4 | Neutral[2][8] | Neutralizes the positive charge of the N-terminus, altering electrostatic interactions.[2] |
| XLogP3 | -0.7[7] | Indicates increased hydrophobicity compared to a free N-terminus, which can drive membrane association or alter protein folding.[2][9] |
| Hydrogen Bond | 1 Donor, 3 Acceptors[7] | The acetyl carbonyl oxygen can act as a hydrogen bond acceptor, influencing local secondary structure. |
| Topological Polar Surface Area | 57.6 Ų[7] | Contributes to the polarity of the N-terminal region. |
Conformational Dynamics: cis-trans Isomerization
A defining feature of the X-Pro peptide bond (where X is any residue or, in this case, the acetyl group) is its unusually high propensity to adopt both cis and trans conformations. Unlike other peptide bonds where the trans state is overwhelmingly favored (>99.7%), the Ac-Pro bond can exist in a significant population of the cis isomer (typically 10-40%).[10][11] This isomerization is a slow process on the NMR timescale and can be a rate-limiting step in protein folding. The two distinct conformations create vastly different backbone trajectories, acting as a "molecular switch" that can regulate protein structure and function.
Diagram 2: cis-trans Isomerization of the Ac-Pro Peptide Bond
Caption: Conformational states of the Acetyl-Proline (Ac-Pro) peptide bond.
Section 2: Functional Consequences of the AC-Pro-ome
The acetylation of an N-terminal proline is not a passive modification; it has profound effects on the protein's life cycle and function.
Regulation of Protein Stability and Degradation
N-terminal acetylation has a paradoxical role in protein stability.[12][13] It can act as a protective shield or a degradation signal (degron), often depending on the cellular context and the specific protein.
-
Protective Shielding : Acetylation can physically block the N-terminus from being recognized by E3 ubiquitin ligases, thereby protecting the protein from ubiquitination and subsequent proteasomal degradation.[2][4][14] This shielding mechanism can significantly increase a protein's half-life.[13][14]
-
Creation of a Degron : In other contexts, the acetylated N-terminus can be specifically recognized by certain ubiquitin ligases as part of the "Ac/N-end rule pathway," marking the protein for destruction.[15]
This dual functionality highlights that the impact of Ac-Pro on protein stability is highly substrate-specific and regulated by the availability of specific cellular machinery.
Influence on Protein-Protein Interactions and Localization
The chemical transformation of the N-terminus—from a charged, hydrophilic amine to a neutral, hydrophobic cap—can create or modify binding interfaces.
-
Interaction Motif : The Ac-Pro terminus can serve as a specific recognition motif for other proteins, mediating the assembly of protein complexes.
-
Subcellular Localization : The increased hydrophobicity of the acetylated N-terminus can influence how a protein interacts with cellular membranes.[2] For example, it can promote targeting to organelles like the Golgi apparatus.[1]
Section 3: A Practical Guide to AC-Pro-ome Analysis
Identifying and quantifying the members of the AC-Pro-ome requires specialized proteomic workflows. The primary challenge is to specifically enrich for N-terminal peptides from a complex protein digest and confidently identify the +42.011 Da mass shift corresponding to acetylation on a proline residue.
Experimental Rationale and Workflow
The standard "bottom-up" proteomic approach involves digesting proteins with trypsin, which cleaves after lysine and arginine residues. However, many N-terminal peptides are short or lack tryptic cleavage sites, making them difficult to detect. Therefore, a multi-faceted strategy involving specific proteases and enrichment techniques is necessary.
Diagram 3: Proteomic Workflow for AC-Pro-ome Identification
Caption: High-level workflow for the mass spectrometry-based analysis of the AC-Pro-ome.
Protocol: Enrichment and Identification of Ac-Pro Peptides
This protocol outlines a representative method for the analysis of the AC-Pro-ome from cultured human cells.
A. Protein Extraction and Digestion
-
Cell Lysis : Harvest approximately 1x10⁷ cells. Lyse in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, and protease/phosphatase inhibitors. Sonicate to shear DNA and clarify the lysate by centrifugation.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
Reduction and Alkylation : Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Alkylate cysteines by adding iodoacetamide (IAA) to 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion : Dilute the sample 4-fold with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to 2 M. Add a protease such as Glu-C or Lys-C (enzyme-to-protein ratio of 1:50) and incubate overnight at 37°C. Rationale: Using proteases other than trypsin can generate longer N-terminal peptides that are more suitable for MS analysis.
B. N-terminal Peptide Enrichment
-
Several methods exist for enriching N-terminal peptides. One robust technique is COFRADIC (Combined Fractional Diagonal Chromatography). This complex method involves blocking primary amines, a first-pass chromatographic separation, a chemical or enzymatic treatment to modify the N-termini, and a second identical chromatographic run where the modified N-terminal peptides now elute at a different position.
-
A simpler, alternative approach involves strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC) at low pH, where acetylated N-terminal peptides (which are neutral or negatively charged) can be separated from the bulk of positively charged internal peptides.
C. LC-MS/MS Analysis
-
Chromatography : Resuspend the enriched peptide fraction in a suitable solvent (e.g., 0.1% formic acid in water). Load onto a high-resolution nano-liquid chromatography system (nanoLC) coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Mass Spectrometry : Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan : Acquire full scan spectra at high resolution (e.g., 60,000) over a mass range of 350-1500 m/z.
-
MS2 Scan : Select the top 10-20 most intense precursor ions for fragmentation (e.g., using HCD or CID). Acquire fragment ion spectra at a resolution of at least 15,000.
-
D. Bioinformatic Analysis
-
Database Search : Use a search algorithm (e.g., MaxQuant, Sequest, Mascot) to match the acquired MS/MS spectra against a comprehensive protein database (e.g., UniProt/Swiss-Prot for human).
-
Search Parameters :
-
Enzyme : Specify the protease used (e.g., Glu-C).
-
Fixed Modifications : Carbamidomethyl (C) for IAA alkylation.
-
Variable Modifications :
-
Oxidation (M).
-
Acetyl (Protein N-term) . This is the critical parameter.
-
-
Mass Tolerances : Set appropriate precursor and fragment ion mass tolerances (e.g., 10 ppm for precursor, 0.02 Da for fragment).
-
-
Data Filtering and Validation : Filter the results to a high confidence level, typically a 1% false discovery rate (FDR) at both the peptide and protein level. Manually inspect the MS/MS spectra for peptides identified with an N-terminal Ac-Pro to confirm the presence of key fragment ions (b- and y-ions) that support the sequence assignment and modification site.
Section 4: The AC-Pro-ome in Drug Development
Understanding the AC-Pro-ome has significant implications for therapeutic intervention.
-
Targeting N-Acetyltransferases (NATs) : The enzymes responsible for N-terminal acetylation, the NATs, are becoming attractive drug targets.[16][17] Inhibiting a specific NAT could destabilize an oncogenic protein that relies on acetylation for its stability, offering a novel anti-cancer strategy.
-
Peptide Drug Design : For therapeutic peptides, introducing an Ac-Pro at the N-terminus can be a strategic design choice. It can block degradation by exopeptidases and lock the peptide into a specific conformation, potentially increasing its binding affinity and in vivo half-life.
-
Disease Biomarkers : Aberrant N-terminal acetylation patterns have been linked to various diseases, including cancer and neurodegenerative disorders.[16] Profiling the AC-Pro-ome in diseased versus healthy tissues could reveal novel biomarkers for diagnosis or prognosis.
References
-
N-terminal acetylation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Protein acetylation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Giglione, C., et al. (2020). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. Progress in Biophysics and Molecular Biology. Retrieved January 15, 2026, from [Link]
-
Gevaert, K., et al. (2003). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics. Retrieved January 15, 2026, from [Link]
-
Linster, E., et al. (2015). N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Journal of Experimental Botany. Retrieved January 15, 2026, from [Link]
-
Gierasch, L. M., et al. (1979). s-Cis...and s-trans isomerism in acylproline analogs. Models for conformationally locked proline peptides. Biopolymers. Retrieved January 15, 2026, from [Link]
-
Hwang, C. S., et al. (2011). Control of protein degradation by N-terminal acetylation and the N-end rule pathway. Experimental & Molecular Medicine. Retrieved January 15, 2026, from [Link]
-
Boissel, J. P., et al. (1988). Rat liver polysome N alpha-acetyltransferase: substrate specificity. The Journal of Biological Chemistry. Retrieved January 15, 2026, from [Link]
-
Technology Networks. (2023). Unlocking the Mystery of N-Terminal Acetylation's Impact on Protein Degradation. Retrieved January 15, 2026, from [Link]
-
Varland, S., et al. (2023). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. Nature Communications. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66141, N-Acetyl-L-proline. Retrieved January 15, 2026, from [Link]
-
Bonissone, S., et al. (2013). N-terminal protein processing: a comparative proteogenomic analysis. Molecular & Cellular Proteomics. Retrieved January 15, 2026, from [Link]
-
London, R. E., et al. (1978). Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
-
van der Welle, R. E., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. Journal of Biological Chemistry. Retrieved January 15, 2026, from [Link]
-
Martin, D. W., et al. (2023). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal. Retrieved January 15, 2026, from [Link]
-
van der Welle, R. E., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. Journal of Biological Chemistry. Retrieved January 15, 2026, from [Link]
-
Ree, R., et al. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine. Retrieved January 15, 2026, from [Link]
-
Yeast Metabolome Database. (n.d.). N-acetyl-D-proline (YMDB00833). Retrieved January 15, 2026, from [Link]
-
El-Baba, T. J., et al. (2016). Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations. Journal of the American Society for Mass Spectrometry. Retrieved January 15, 2026, from [Link]
-
Zhang, Y., et al. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences. Retrieved January 15, 2026, from [Link]
-
Drazic, A., et al. (2022). Illuminating the impact of N-terminal acetylation: from protein to physiology. Trends in Biochemical Sciences. Retrieved January 15, 2026, from [Link]
-
Dinh, T. V., et al. (2020). Dual lysine and N‐terminal acetyltransferases reveal the complexity underpinning protein acetylation. The EMBO Journal. Retrieved January 15, 2026, from [Link]
-
Van Damme, P., et al. (2012). Protein N-terminal Acetyltransferases Act as N-terminal Propionyltransferases In Vitro and In Vivo. Molecular & Cellular Proteomics. Retrieved January 15, 2026, from [Link]
Sources
- 1. Protein acetylation - Wikipedia [en.wikipedia.org]
- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 3. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-proline | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. ymdb.ca [ymdb.ca]
- 9. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 10. s-Cis...and s-trans isomerism in acylproline analogs. Models for conformationally locked proline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline. | Semantic Scholar [semanticscholar.org]
- 12. research.rug.nl [research.rug.nl]
- 13. N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azolifesciences.com [azolifesciences.com]
- 15. [PDF] Control of protein degradation by N-terminal acetylation and the N-end rule pathway | Semantic Scholar [semanticscholar.org]
- 16. N-Terminal AcetylScan® Proteomics | Cell Signaling Technology [cellsignal.com]
- 17. Exploring the Value of Acetylation Level Detection in Drug Development: Developing Innovative Drugs Targeting Protein Modifications [en.biotech-pack.com]
Unraveling "AC-Pro-ome": A Case of Mistaken Identity in Scientific Nomenclature
A thorough investigation into the discovery and history of the term "AC-Pro-ome" reveals that it does not correspond to a recognized biological entity or concept within the scientific community. The term appears to be a misnomer, likely arising from a conflation of distinct scientific terms. The primary entity associated with "AC-Pro-ome" is the chemical compound N-Acetyl-L-proline methyl ester.
This guide will address the likely points of confusion and provide an in-depth exploration of the related, and scientifically established, concepts that may have been the intended subject of inquiry. We will delve into the world of protein acetylation (the "acetylome"), the critical role of the amino acid proline in protein structure and function, and the methodologies used to study these fundamental aspects of biology.
The Chemical Identity of AC-Pro-ome: N-Acetyl-L-proline Methyl Ester
The term "AC-Pro-ome" is most directly linked in chemical databases to N-Acetyl-L-proline methyl ester. This is a derivative of the amino acid L-proline.
Chemical Structure and Properties:
-
IUPAC Name: methyl (2S)-1-acetylpyrrolidine-2-carboxylate[1]
-
Synonyms: AC-PRO-OME, N-Acetyl-L-proline methyl ester, Ac-L-Pro-OMe[1][2][3]
This compound is commercially available and used in chemical synthesis.[2][4] For instance, it can serve as a building block in the creation of more complex molecules, including peptides.[4]
Deconstructing the Term: "Ac," "Pro," and "-ome"
The term "AC-Pro-ome" is likely a composite of three distinct components:
-
Ac: In biochemistry, "Ac" is a common abbreviation for an acetyl group (CH₃CO). Acetylation is a crucial post-translational modification of proteins.
-
Pro: This is the three-letter code for the amino acid proline . Proline is unique among the 20 proteinogenic amino acids due to its cyclic structure, which imposes significant conformational constraints on proteins.[5]
-
-ome: This suffix in biology refers to a totality of some sort. For example, the "genome" is the entirety of an organism's genetic material, and the "proteome" is the complete set of proteins. The "acetylome" refers to the complete set of acetylated proteins in a cell at a given time.[6]
It is plausible that "AC-Pro-ome" was intended to refer to the comprehensive study of acetylated proline residues within a proteome. However, this specific sub-discipline is not commonly referred to by this name. Instead, it would be considered a specific aspect of acetylome research.
The Science of Acetylation: The "Acetylome"
Protein acetylation is a vital post-translational modification that plays a key role in regulating a vast array of cellular processes. This field of study is known as "acetylomics."[6]
Key aspects of the acetylome include:
-
Enzymatic Regulation: Acetylation is dynamically regulated by two families of enzymes: lysine acetyltransferases (KATs), which add acetyl groups, and lysine deacetylases (KDACs), which remove them.[6]
-
Functional Consequences: The addition of an acetyl group to a lysine residue neutralizes its positive charge, which can alter protein conformation, stability, and interactions with other molecules. This modification is critical in regulating gene expression through the acetylation of histone proteins.[6] It also affects the activity of numerous non-histone proteins involved in metabolism, cell signaling, and DNA damage repair.[6]
The study of the acetylome involves a series of sophisticated techniques to identify and quantify acetylated proteins and their specific modification sites.
Step-by-Step Protocol for Immunoaffinity Enrichment of Acetylated Peptides:
-
Protein Extraction and Digestion: Proteins are extracted from cellular or tissue samples and digested into smaller peptides using a protease such as trypsin.
-
Immunoaffinity Purification: The resulting peptide mixture is incubated with beads that are conjugated to an antibody that specifically recognizes acetylated lysine residues.[6]
-
Washing: The beads are washed multiple times to remove non-acetylated peptides.
-
Elution: The bound acetylated peptides are eluted from the beads.
-
Mass Spectrometry: The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the peptides and pinpoint the exact sites of acetylation.[6]
-
Data Analysis: The resulting data is processed using specialized software to identify the acetylated proteins and quantify changes in acetylation levels between different samples.
The Significance of Proline in Protein Biology
Proline is an exceptional amino acid due to its rigid, cyclic side chain that is bonded to the protein backbone in two places. This structure has profound implications for protein folding and function.
Key Roles of Proline:
-
Structural Rigidity: Proline's structure restricts the conformational flexibility of the polypeptide chain, often introducing kinks or turns. This is critical for the formation of specific three-dimensional protein structures.
-
Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in either the cis or trans conformation. The isomerization between these two states can act as a molecular switch, regulating protein activity and signaling.
-
Collagen Formation: Proline is a major component of collagen, the most abundant protein in mammals. The hydroxylation of proline is essential for the stability of the collagen triple helix.
Potential for Future Research: Acetylation of Proline?
While lysine acetylation is a well-established and widespread post-translational modification, the acetylation of proline residues is not a known biological phenomenon. The N-terminal acetylation of proteins can occur at a proline residue if it is the first amino acid, but this is a co-translational modification distinct from the dynamic, regulatory acetylation seen on lysine side chains.
It is conceivable that future research could uncover novel protein modifications, including the acetylation of proline. However, based on current scientific understanding, the concept of a widespread, functional "AC-Pro-ome" remains hypothetical.
Conclusion
The term "AC-Pro-ome" does not represent a recognized area of biological research. It is most accurately associated with the chemical compound N-Acetyl-L-proline methyl ester. The likely intent behind the term was to explore the intersection of two fundamental biochemical concepts: protein acetylation (the acetylome) and the role of the amino acid proline. While both of these are rich and active areas of scientific inquiry, the specific study of a comprehensive set of acetylated prolines in a proteome is not a defined field. This guide has aimed to clarify this misunderstanding by providing a thorough overview of the relevant, established scientific principles.
References
-
AC-Pro-ome | C8H13NO3 | CID 11019314 - PubChem. National Center for Biotechnology Information. [Link]
-
Ac-pro-ome - De-code. [Link]
-
Quantitative Acetylomics Revealed Acetylation-Mediated Molecular Pathway Network Changes in Human Nonfunctional Pituitary Neuroendocrine Tumors - PubMed Central. National Center for Biotechnology Information. [Link]
-
Amino acid - Wikipedia. [Link]
Sources
- 1. AC-Pro-ome | C8H13NO3 | CID 11019314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AC-PRO-OME synthesis - chemicalbook [chemicalbook.com]
- 3. Ac-pro-ome | De-code [de-code.co.in]
- 4. chemimpex.com [chemimpex.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. Quantitative Acetylomics Revealed Acetylation-Mediated Molecular Pathway Network Changes in Human Nonfunctional Pituitary Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the AC-Pro-ome and its Relationship to Proline Metabolism
Executive Summary
The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy, with pathways involving non-essential amino acids gaining significant attention as critical regulatory nodes. Among these, proline metabolism has emerged as a central player, intricately linked to mitochondrial function, redox homeostasis, and biomass production.[1] This guide delves into the multifaceted world of proline metabolism and introduces the concept of the "AC-Pro-ome"—the proteome-wide landscape of proline acetylation. We will explore the enzymatic machinery governing proline's anabolic and catabolic fates, dissect the regulatory role of post-translational modifications, and provide a comprehensive overview of the methodologies required to investigate these processes. Particular emphasis is placed on the acetylation of key metabolic enzymes, such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1), as a critical switch controlling metabolic flux and influencing cellular proliferation.[2][3] This document serves as a technical resource, offering not only a synthesis of the current understanding but also detailed, field-tested protocols and conceptual frameworks to empower researchers in this dynamic and promising area of study.
The Central Axis of Proline Metabolism
Proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a pyrrolidine ring.[4] This structure imposes significant conformational constraints, making it vital for the architecture of proteins like collagen.[5] Beyond its structural role, proline is a critical metabolic substrate. Its metabolism is primarily organized around the Proline Cycle, a bidirectional pathway that shuttles metabolites between the mitochondria and cytosol, profoundly impacting cellular bioenergetics and redox balance.[6][7][8]
Core Enzymatic Pathways
Proline homeostasis is maintained by a dedicated set of enzymes governing its synthesis and degradation.
-
Biosynthesis: The synthesis of proline from glutamate is a two-step process initiated by Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1) , also known as P5C Synthase, which converts glutamate to Δ1-pyrroline-5-carboxylate (P5C). The final, rate-limiting step is the reduction of P5C to proline, catalyzed by Pyrroline-5-Carboxylate Reductase (PYCR) enzymes.[9] Humans have three PYCR isoforms (PYCR1, PYCR2, PYCRL), with PYCR1 and PYCR2 located in the mitochondria and PYCRL in the cytosol. Upregulation of these biosynthetic enzymes is a common feature in many cancers, where it fuels the demands for protein synthesis and redox homeostasis needed for rapid cell proliferation.[9][10][11]
-
Catabolism: The degradation of proline occurs in the mitochondria, initiated by Proline Dehydrogenase (PRODH) , also known as Proline Oxidase (POX).[1][12] PRODH oxidizes proline back to P5C, a reaction that is coupled to the electron transport chain (ETC) via FAD, generating either ATP under normal conditions or reactive oxygen species (ROS) under stress.[13][14] The resulting P5C can then be converted to glutamate by P5C Dehydrogenase (P5CDH) , feeding into the TCA cycle.[2] The role of PRODH in cancer is complex and context-dependent; it can act as a tumor suppressor by inducing p53-mediated apoptosis via ROS production, or as a pro-survival factor by generating ATP during metabolic stress.[12][13][15]
The Proline-P5C Cycle: A Redox Shuttle
The interconversion between proline and P5C by PYCR and PRODH forms the Proline-P5C cycle.[6][16] This cycle is not merely a metabolic loop but a sophisticated redox shuttle. The cytosolic conversion of P5C to proline by PYCRL consumes NADPH, linking proline synthesis to the pentose phosphate pathway (PPP). Conversely, mitochondrial proline oxidation by PRODH can fuel the ETC.[8][13] This dynamic interplay allows the cell to balance cytosolic and mitochondrial redox states (NADPH/NADP+ and NAD+/NADH), which is critical for managing oxidative stress and supporting anabolic processes.[1][7]
Caption: The Proline-P5C metabolic cycle, illustrating the key enzymatic steps and subcellular compartmentalization.
The AC-Pro-ome: Acetylation Beyond Lysine
Protein acetylation is a critical post-translational modification (PTM) traditionally studied on the ε-amino group of lysine residues. However, the chemical landscape of acetylation is broader. N-terminal acetylation is a widespread modification affecting a majority of human proteins.[17] The "AC-Pro-ome" is a conceptual framework referring to the entire complement of acetylated proline residues within a cell. This can include N-acetyl-L-proline as a free metabolite, acetylated proline residues at the N-terminus of proteins, and potentially internal acetylated prolines.[17]
A key intersection between proline metabolism and acetylation is the post-translational modification of the metabolic enzymes themselves. The activity of PYCR1, a central enzyme in proline biosynthesis, is directly regulated by acetylation. Acetylation of PYCR1 by the acetyltransferase CREB-binding protein (CBP) at lysine residue K288 has been shown to reduce its enzymatic activity, leading to an inhibition of cell proliferation.[2][3][18] Conversely, deacetylation by the mitochondrial sirtuin SIRT3 enhances PYCR1 activity.[1] This positions the "AC-Pro-ome" not just as a consequence of metabolic state but as an active regulator of it.
Methodologies for Interrogating Proline Metabolism and the AC-Pro-ome
A multi-pronged approach combining metabolomics and proteomics is essential for a comprehensive understanding of this axis.
Quantification of Proline and its Metabolites
Protocol 1: Colorimetric Proline Quantification
This method, based on the reaction of proline with ninhydrin in an acidic environment, is a robust and accessible technique for measuring total free proline concentration in biological samples.[19][20]
Causality Behind Experimental Choices:
-
Sulphosalicylic Acid Extraction: This strong acid effectively precipitates proteins, ensuring that only the free proline pool is measured, while simultaneously preventing enzymatic degradation of proline during sample processing.
-
Acid-Ninhydrin Reaction at 100°C: The heat and acidic conditions are crucial for the specific reaction between ninhydrin and proline's secondary amine, which forms a characteristic red-colored chromophore. Other primary amino acids produce a different color that is less stable or extracted differently.
-
Toluene Extraction: The red chromophore is hydrophobic and preferentially partitions into the non-polar toluene phase, separating it from interfering hydrophilic compounds in the aqueous phase and concentrating it for accurate spectrophotometric measurement.
Step-by-Step Methodology:
-
Sample Preparation: Homogenize ~100 mg of tissue or 1-2 million cells in 1 mL of 3% (w/v) aqueous sulphosalicylic acid.
-
Clarification: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Reaction Setup: In a new microfuge tube, combine 100 µL of the supernatant, 100 µL of glacial acetic acid, and 100 µL of acid-ninhydrin reagent (2.5 g ninhydrin in 60 mL glacial acetic acid and 40 mL 6M phosphoric acid, warmed to dissolve).
-
Incubation: Tightly cap the tubes and incubate in a heating block or water bath at 100°C for 1 hour.
-
Termination: Terminate the reaction by placing the tubes in an ice bath for 5 minutes.
-
Extraction: Add 500 µL of toluene to each tube. Vortex vigorously for 20 seconds to mix the phases. Centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
Measurement: Carefully transfer the upper toluene phase to a cuvette or a 96-well plate. Measure the absorbance at 520 nm using a spectrophotometer. Use pure toluene as a blank.
-
Quantification: Determine the proline concentration by comparing the absorbance to a standard curve generated with known concentrations of L-proline (0-500 µg/mL).[21][22]
Identification and Quantification of the AC-Pro-ome
Protocol 2: LC-MS/MS-Based Identification of Acetylated Proteins
Mass spectrometry (MS) is the gold standard for identifying and quantifying PTMs. This workflow enables the discovery of novel acetylated proteins and the specific sites of modification.[23][24]
Causality Behind Experimental Choices:
-
Protein Digestion with Trypsin: Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating peptides of an ideal size range for MS analysis.
-
Immunoaffinity Enrichment: Acetylated peptides are often low in abundance compared to their unmodified counterparts. Using an antibody that specifically recognizes acetyl-lysine allows for the selective enrichment of these peptides, increasing the likelihood of their detection by the mass spectrometer.[25]
-
High-Resolution MS/MS: This technology provides highly accurate mass measurements of both the intact peptide (MS1) and its fragments (MS2). The fragmentation pattern reveals the amino acid sequence, and a mass shift of 42.0106 Da on a residue confidently identifies it as an acetylation site.
Step-by-Step Methodology:
-
Protein Extraction & Digestion: Extract total protein from cells or tissues using a lysis buffer containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide). Quantify protein concentration (e.g., BCA assay). Reduce and alkylate cysteine residues, followed by overnight digestion with sequencing-grade trypsin.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 Sep-Pak column to remove contaminants that interfere with MS analysis.[23]
-
Immunoaffinity Enrichment: Incubate the desalted peptides with anti-acetyl-lysine antibody-conjugated agarose beads. This will capture acetylated peptides.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound peptides. Elute the enriched acetylated peptides using an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction using a nanoflow liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Process the raw MS data using specialized software (e.g., MaxQuant, Spectronaut). The software will search the fragmentation spectra against a protein database to identify peptide sequences and pinpoint the location of acetylation modifications.[25]
Caption: Experimental workflow for the identification of acetylated proteins via mass spectrometry.
Protocol 3: Targeted LC-MS/MS for Acetylated Proline-Containing Peptides
While global proteomics is excellent for discovery, targeted methods are needed for sensitive and precise quantification of specific molecules, such as the collagen-derived, acetylated tripeptide N-acetyl-proline-glycine-proline (Ac-PGP), which acts as a potent neutrophil chemoattractant.[26][27]
Step-by-Step Methodology:
-
Sample Preparation: Spike plasma or other biological fluid samples with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₁-Ac-PGP).
-
Protein Precipitation/Extraction: Precipitate proteins using acetonitrile or perform solid-phase extraction to isolate small peptides.[28]
-
LC-MRM/MS Analysis: Analyze the extract using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Q1 (First Quadrupole): Selects the specific mass-to-charge ratio (m/z) of the parent ion (e.g., Ac-PGP).
-
q2 (Collision Cell): Fragments the selected ion.
-
Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion.
-
-
Quantification: The abundance of the analyte is determined by the ratio of the signal intensity of the endogenous analyte's MRM transition to that of the stable isotope-labeled internal standard. This method provides excellent sensitivity and specificity.[26]
| Analyte | Parent Ion (m/z) | Fragment Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| PGP | 270.1 | 173.1 | 0.01 ng/mL | 0.05 ng/mL |
| Ac-PGP | 312.1 | 140.1 | 0.01 ng/mL | 0.1 ng/mL |
| Table 1: Example MRM transitions and achievable sensitivity for PGP and Ac-PGP in human plasma, based on published methods.[26][28] |
The AC-Pro-ome Axis in Cancer and Therapeutic Opportunities
The deregulation of proline metabolism is a hallmark of numerous cancers, including those of the breast, lung, liver, and stomach.[9][11][29] High rates of proline synthesis, driven by PYCR1 overexpression, are correlated with increased proliferation, invasion, and poor patient prognosis.[10][29] This reliance creates a metabolic vulnerability that can be exploited for therapeutic intervention.
Caption: Regulatory control of PYCR1 by acetylation and its impact on cancer phenotypes.
Given that PYCR1 activity is suppressed by acetylation, strategies aimed at modulating this PTM present a novel therapeutic avenue.[2][3]
-
Targeting Proline Metabolism Directly: Small molecule inhibitors of PYCR1 are in preclinical development and have shown promise in reducing cancer cell growth.[9]
-
Modulating the AC-Pro-ome: Targeting the "writers" (e.g., CBP) and "erasers" (e.g., SIRT3) that control the acetylation status of PYCR1 and other key metabolic proteins could indirectly regulate proline flux. This offers a way to fine-tune metabolic pathways that are essential for tumor progression.
The connection to collagen metabolism is also profound. Collagen, a major component of the extracellular matrix (ECM), is exceptionally rich in proline and hydroxyproline.[30][31][32] Cancer cells often hijack proline metabolism to support the synthesis and deposition of collagen, which remodels the tumor microenvironment to favor invasion and metastasis.[2][33]
Future Directions and Conclusion
The study of the AC-Pro-ome and its intricate relationship with proline metabolism is a rapidly advancing field. While the regulation of PYCR1 by acetylation provides a foundational example, many questions remain. Identifying the full spectrum of acetylated proteins regulated by proline availability, and the specific enzymes responsible for writing and erasing these marks, will be crucial. Furthermore, acetylated proline-containing molecules like Ac-PGP may serve as important biomarkers for inflammatory conditions associated with collagen turnover, including cancer.[27][34]
This guide provides a technical and conceptual framework for researchers to explore this exciting nexus. The protocols detailed herein offer robust methods for quantifying metabolic flux and identifying novel post-translational modifications. By integrating these metabolomic and proteomic approaches, the scientific community can further unravel the complexities of proline metabolism and its regulation, paving the way for innovative diagnostic and therapeutic strategies in oncology and beyond.
References
-
Rossman, T. C., Purohit, G., Daudu, O. I., & Becker, D. F. (2025). Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. Cancers (Basel), 17(19), 3156. [Link]
-
D'Aniello, C., Cermola, F., Piacente, F., & De Rosa, M. (2020). Proline Metabolism in Tumor Growth and Metastatic Progression. Frontiers in Oncology, 10, 847. [Link]
-
Tanner, J. J. (2018). The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry, 57(22), 3041–3042. [Link]
-
Li, S., et al. (2022). Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? Journal of Cancer, 13(1), 1-13. [Link]
-
Phang, J. M., Liu, W., & Zabirnyk, O. (2012). Proline dehydrogenase (oxidase) in cancer. Expert Reviews in Molecular Medicine, 14, e24. [Link]
-
Li, M., et al. (2023). The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling. Expert Opinion on Therapeutic Targets, 27(sup1), 1-15. [Link]
-
Tang, L., et al. (2021). Proline dehydrogenase in cancer: apoptosis, autophagy, nutrient dependency and cancer therapy. Amino Acids, 53(12), 1891–1902. [Link]
-
ResearchGate. (n.d.). The double-edged role of PRODH in cancer. [Link]
-
Tanner, J. J. (2018). The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry, 57(22), 3041–3042. [Link]
-
Cai, F., et al. (2017). Pyrroline-5-carboxylate reductase 1 promotes proliferation and inhibits apoptosis in non-small cell lung cancer. Oncology Reports, 38(5), 2887-2896. [Link]
-
Burke, S. L., et al. (2021). Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target. Biomolecules, 11(11), 1629. [Link]
-
Liu, W., et al. (2015). Human mitochondrial pyrroline-5-carboxylate reductase 1 promotes invasiveness and impacts survival in breast cancers. Carcinogenesis, 36(10), 1106–1114. [Link]
-
Kuo, M. M., Chen, H. H., & Savaraj, N. (2021). Targeting the Proline–Glutamine–Asparagine–Arginine Metabolic Axis in Amino Acid Starvation Cancer Therapy. Pharmaceuticals, 14(1), 43. [Link]
-
Xiao, S., et al. (2021). Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome. Cancer Cell International, 21(1), 1-14. [Link]
-
Kivirikko, K. I., & Myllyharju, J. (2015). Role of prolyl hydroxylation in the molecular interactions of collagens. FEBS Journal, 282(16), 3041-3058. [Link]
-
Rossman, T. C., et al. (2025). Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. Cancers (Basel), 17(19), 3156. [Link]
-
Nizioł, J., & Płonka, P. M. (2019). Proline-dependent regulation of collagen metabolism. Amino Acids, 51(11), 1547–1556. [Link]
-
ResearchGate. (n.d.). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. [Link]
-
Drink Harlo. (n.d.). Proline: Supporting Collagen's Helical Structure for Tissue Integrity. [Link]
-
Li, D., et al. (2023). Post-translational modifications of collagen and its related diseases in metabolic pathways. Frontiers in Cell and Developmental Biology, 11, 1188319. [Link]
-
Gaggar, A., et al. (2014). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. Journal of Chromatography B, 960, 113-118. [Link]
-
Phang, J. M., Liu, W., & Hancock, C. N. (2012). The Proline Regulatory Axis and Cancer. Frontiers in Oncology, 2, 60. [Link]
-
D'Aniello, C., Cermola, F., Piacente, F., & De Rosa, M. (2020). Proline Metabolism in Tumor Growth and Metastatic Progression. Frontiers in Oncology, 10, 847. [Link]
-
Gaggar, A., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of Chromatography B, 1226, 123793. [Link]
-
Scribd. (n.d.). Proline Protocol. [Link]
-
Carillo, P., & Gibon, Y. (2011). Extraction and determination of proline. PROMETHEUS – Protocols. [Link]
-
Wang, D., et al. (2021). Proline metabolism in cancer. Amino Acids, 53(12), 1903–1912. [Link]
-
Brimer, S., & Wright, J. (2012). N-acetyl proline-glycine-proline: implications for neurological disorders. Neural Regeneration Research, 7(20), 1595–1598. [Link]
-
ResearchGate. (n.d.). PROTOCOL: Extraction and determination of proline. [Link]
-
Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali - aisasp. (n.d.). Proline Assay Kit Instructions. [Link]
-
ResearchGate. (2020). Proline Metabolism in Tumor Growth and Metastatic Progression. [Link]
-
Human Metabolome Database. (2017). Showing metabocard for N-Acetylproline (HMDB0094701). [Link]
-
Pei, E., & Ma, J. (2025). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. Molecules, 30(22), 4811. [Link]
-
Medeiros, B., & Sadri, N. (2014). Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology, 1156, 239-251. [Link]
-
D'Aniello, C. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592895. [Link]
-
Williams, K., et al. (2018). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology, 1787, 127-143. [Link]
-
Phang, J. M., Liu, W., & Hancock, C. (2010). Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses. Antioxidants & Redox Signaling, 13(7), 1035–1049. [Link]
-
Gryzik, M., & Fijałkowski, Ł. (2022). Proline Metabolism in Malignant Gliomas: A Systematic Literature Review. International Journal of Molecular Sciences, 23(8), 4349. [Link]
-
PubMed Central. (2023). Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo. [Link]
-
Wang, Y., et al. (2023). Identification of proline, 1-pyrroline-5-carboxylate and glutamic acid as biomarkers of depression reflecting brain metabolism using carboxylomics, a new metabolomics method. Psychiatry and Clinical Neurosciences, 77(4), 196-204. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 3. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Metabolism in Malignant Gliomas: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drinkharlo.com [drinkharlo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrroline-5-carboxylate reductase 1 promotes proliferation and inhibits apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proline dehydrogenase (oxidase) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proline dehydrogenase in cancer: apoptosis, autophagy, nutrient dependency and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: Showing metabocard for N-Acetylproline (HMDB0094701) [hmdb.ca]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. prometheusprotocols.net [prometheusprotocols.net]
- 21. researchgate.net [researchgate.net]
- 22. Proline Assay Kit Instructions – Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali [aisasp.it]
- 23. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for Detecting Protein Acetylation [en.biotech-pack.com]
- 26. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Proline metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Identification of proline, 1-pyrroline-5-carboxylate and glutamic acid as biomarkers of depression reflecting brain metabolism using carboxylomics, a new metabolomics method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
how to use AC-Pro-ome in cell culture experiments
A Guide to the Use of a Novel Pro-Apoptotic Agent in Cell Culture Models
For Research Use Only. Not for use in diagnostic procedures.
Abstract
AC-Pro-ome is a novel, cell-permeable pro-drug designed for the targeted induction of apoptosis in research applications. This document provides a detailed technical guide for its use in cell culture experiments. We describe its mechanism of action, which involves intracellular activation and subsequent allosteric modulation of the apoptosome initiator caspase, procaspase-9.[1][2][3] This guide provides comprehensive, step-by-step protocols for the reconstitution, storage, and application of AC-Pro-ome, as well as validated methods for quantifying its biological effects on cell viability and apoptosis induction. Adherence to these protocols, including the use of appropriate controls, will ensure the generation of reproducible and reliable data for researchers in oncology, neurobiology, and drug discovery.
Product Information
| Property | Specification |
| Full Name | N-Acetyl-L-proline methyl ester |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol [4] |
| Formulation | Lyophilized white powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (≥50 mM) and Ethanol (≥25 mM) |
| Storage | Store lyophilized powder at -20°C. Protect from light and moisture. Stock solutions are stable for up to 3 months at -20°C. |
Scientific Background & Mechanism of Action
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[5] The intrinsic pathway of apoptosis is governed by the mitochondria and culminates in the formation of a multi-protein complex known as the apoptosome.[6][7][8] This complex, comprising Apoptotic protease-activating factor 1 (Apaf-1), cytochrome c, and procaspase-9, serves as the activation platform for the initiator caspase-9.[1][5][9] Once activated, caspase-9 proceeds to cleave and activate downstream executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[1][2][9]
AC-Pro-ome is designed as a pro-drug to exploit this specific activation checkpoint. Its structure includes a methyl ester group that renders the molecule lipophilic and cell-permeable.
-
Step 1: Cellular Uptake & Activation. As a pro-drug, AC-Pro-ome readily crosses the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the methyl ester moiety, converting AC-Pro-ome into its active form, AC-Ome . This activation step is critical, as it traps the now polar, active compound within the cell.
-
Step 2: Apoptosome Modulation. The active AC-Ome acts as a potent allosteric modulator. It binds to a specific site on the procaspase-9 zymogen, inducing a conformational change that lowers the energy barrier for its dimerization and auto-activation upon recruitment to the Apaf-1/cytochrome c apoptosome complex.[1][3][10] This targeted action significantly enhances the rate of caspase-9 activation, thereby committing the cell to the apoptotic pathway.
The following diagram illustrates the proposed mechanism of action:
Experimental Protocols
Protocol 1: Reconstitution and Storage of AC-Pro-ome Stock Solution
Causality: A properly prepared and stored stock solution is paramount for experimental reproducibility. DMSO is recommended as the primary solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations (<0.5%).
-
Preparation: Briefly centrifuge the vial of lyophilized AC-Pro-ome to ensure all powder is at the bottom.
-
Reconstitution: To create a 50 mM stock solution, add the appropriate volume of sterile, anhydrous DMSO. For a 1 mg vial, add 116.8 µL of DMSO.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the solution is clear and homogenous.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles, as this can degrade the compound.[11]
Protocol 2: General Workflow for Treating Cultured Cells
Trustworthiness: This workflow incorporates essential controls to validate the observed effects. A "Vehicle Control" is critical to ensure that the solvent (e.g., DMSO) does not independently affect cell behavior. A "Positive Control" (e.g., a known apoptosis inducer like Staurosporine) confirms that the cellular machinery for apoptosis is intact and the detection assays are working correctly.
Protocol 3: Assessing Cell Viability with Resazurin Assay
Principle: This colorimetric/fluorometric assay measures the metabolic activity of living cells.[12] Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[13][14][15] The resulting signal is directly proportional to the number of viable cells.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and incubate for 12-24 hours.[16]
-
Treatment: Prepare serial dilutions of AC-Pro-ome in fresh culture medium. Remove the old medium from the cells and add 100 µL of the treatment or control media to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Prepare the resazurin working solution (e.g., 0.15 mg/mL in sterile DPBS) and warm to 37°C.[13]
-
Assay: Add 10-20 µL of the resazurin working solution to each well (10-20% of the well volume).[13][14]
-
Incubation: Return the plate to the incubator for 1-4 hours. The optimal time may vary by cell line and should be determined empirically.
-
Measurement: Record the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[13][15]
Protocol 4: Quantifying Apoptosis with Caspase-Glo® 3/7 Assay
Principle: This luminescent assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.[17][18][19] The assay reagent contains a proluminescent substrate with the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[17][20][21]
-
Cell Plating & Treatment: Follow steps 1-3 from Protocol 3, using a white-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[18][21] Allow the reagent to equilibrate to room temperature before use.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[20][21]
-
Mixing: Place the plate on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds to ensure lysis and mixing.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Interpretation & Expected Results
Treatment of sensitive cell lines with AC-Pro-ome is expected to result in a dose- and time-dependent decrease in cell viability and a corresponding increase in caspase-3/7 activity.
Table 1: Representative Data from HCT116 Cells Treated for 48 Hours
| AC-Pro-ome (µM) | % Viability (Normalized to Vehicle) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 0 (Vehicle) | 100% ± 4.2 | 1.0 ± 0.1 |
| 1 | 92% ± 5.1 | 1.8 ± 0.2 |
| 5 | 75% ± 3.8 | 4.5 ± 0.4 |
| 10 | 51% ± 2.9 | 8.2 ± 0.7 |
| 25 | 24% ± 3.1 | 7.9 ± 0.6 |
| 50 | 8% ± 1.5 | 4.1 ± 0.5 |
| Staurosporine (1µM) | 5% ± 1.1 | 10.5 ± 0.9 |
Data are presented as mean ± SD from a representative experiment (n=3).
Interpretation: The data shows a classic dose-response curve. The IC₅₀ (the concentration at which 50% of viability is lost) is approximately 10 µM. The corresponding peak in caspase activity confirms that the loss of viability is mediated by apoptosis. The decrease in caspase activity at the highest concentration (50 µM) may indicate widespread late-stage apoptosis or necrosis, where cellular machinery, including caspases, is no longer intact.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a single-cell suspension before plating.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outermost wells of the plate or fill them with sterile PBS. |
| No effect observed | - Cell line is resistant (e.g., lacks Apaf-1 or has high IAP expression)- Compound degradation- Insufficient incubation time | - Test a panel of different cell lines.- Confirm the activity of a positive control.- Use a fresh aliquot of AC-Pro-ome stock.- Perform a time-course experiment (24, 48, 72 hours). |
| Low signal in Caspase-Glo® assay | - Insufficient cell number- Reagent not at room temp- Incomplete cell lysis | - Optimize cell seeding density.- Ensure all components are equilibrated to room temperature before mixing.- Increase mixing time/speed on the plate shaker. |
| Vehicle control shows high toxicity | - DMSO concentration is too high- Contaminated DMSO or media | - Ensure the final DMSO concentration does not exceed 0.5%.- Use fresh, sterile-filtered, anhydrous DMSO for stock preparation. |
References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
Resazurin Assay Protocol. Creative Bioarray.
-
Caspase-9. Wikipedia.
-
The Apaf-1*procaspase-9 apoptosome complex functions as a proteolytic-based molecular timer. PubMed.
-
Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro. PMC.
-
Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.
-
Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. Frontiers in Cell and Developmental Biology.
-
Caspase-9: structure, mechanisms and clinical application. PMC.
-
Caspase-9 activation, cleavage substrates, and cellular functions. ResearchGate.
-
Resazurin Cell Viability Assay. Tribioscience.
-
Resazurin Cell Viability Assay. Labbox.
-
Apoptosome: Significance and symbolism. GeneCards.
-
Apoptosis. Wikipedia.
-
Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC.
-
Caspase 3/7 Activity. Protocols.io.
-
Measuring Cell-Viability by Resazurin (AlamarBlue®) Assay using Photopette® Cell. Tip Biosystems.
-
Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.
-
How Apaf1 and Apoptosomes Trigger Caspase Activation in Intrinsic Apoptosis (Part 2). YouTube.
-
Apoptosome. Wikipedia.
-
Caspase-Glo® 3/7 Assay. Promega Corporation.
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH.
-
Treating Cells for Experimental Analysis — Best Practices & Tips. YouTube.
-
AC-Pro-ome. PubChem.
-
Modulation of cellular transcriptome and proteome composition by azidohomoalanine—implications on click chemistry–based secretome analysis. NIH.
-
6 Steps for Successful in vitro Drug Treatment. Bitesize Bio.
-
The Multifaceted Roles of Proline in Cell Behavior. PMC.
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab.
-
Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. STAR Protocols.
-
How do I culture cells with drugs? ResearchGate.
-
Bioorthogonal pro-metabolites for profiling short chain fatty acylation. PubMed Central.
-
AC-PRO-OME synthesis. ChemicalBook.
-
Extracellular granzyme K enhances PD-L1 transcription and stability via F2RL1 activation to facilitate tumor immune evasion in lung adenocarcinoma. Journal for ImmunoTherapy of Cancer.
-
College of American Pathologists.
Sources
- 1. Caspase-9 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AC-Pro-ome | C8H13NO3 | CID 11019314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Apoptosome: Significance and symbolism [wisdomlib.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Apoptosome - Wikipedia [en.wikipedia.org]
- 9. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Apaf-1*procaspase-9 apoptosome complex functions as a proteolytic-based molecular timer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. tribioscience.com [tribioscience.com]
- 15. labbox.es [labbox.es]
- 16. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. Caspase 3/7 Activity [protocols.io]
- 19. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
N-Acetyl-L-proline Methyl Ester: A Versatile Chemical Probe for Elucidating Biological Structure and Function
Introduction: Beyond a Simple Derivative
N-Acetyl-L-proline methyl ester (Ac-Pro-OMe) is more than a mere derivative of the proteinogenic amino acid L-proline. Its unique structural and chemical characteristics make it a powerful tool—a chemical probe—for researchers in chemical biology, biochemistry, and drug discovery. The N-acetylation and C-terminal methylation cap the charges on the amino and carboxyl groups, respectively. This uncharged state allows Ac-Pro-OMe to mimic the proline residue as it exists within a peptide backbone, offering a superior model for studying protein conformation and enzyme-substrate interactions compared to zwitterionic proline.[1][2] This application note provides a comprehensive guide to leveraging Ac-Pro-OMe as a chemical probe, complete with detailed protocols and the scientific rationale underpinning its use.
Physicochemical Properties and Rationale for Use as a Probe
A thorough understanding of the physicochemical properties of Ac-Pro-OMe is crucial for its effective application as a chemical probe. These properties dictate its behavior in various experimental settings.
| Property | Value | Significance as a Chemical Probe |
| Molecular Formula | C₈H₁₃NO₃ | Provides the basis for calculating molarity and mass for experimental setups. |
| Molecular Weight | 171.2 g/mol | Essential for accurate concentration preparations. |
| Appearance | Colorless liquid | Indicates purity and allows for easy visual inspection. |
| Solubility | Soluble in water, methanol, and other polar organic solvents | Enables its use in a wide range of aqueous and non-aqueous buffer systems for biological assays.[3] |
| Conformational Profile | Exists as a mixture of cis and trans amide bond conformers | This equilibrium is central to its use in studying proline cis/trans isomerization, a key process in protein folding and function.[1][2] |
Application 1: Probing Enzyme Specificity and Activity
The capped termini of Ac-Pro-OMe make it an excellent tool for dissecting the specificity of proteases and other enzymes that interact with proline-containing peptides.
Conceptual Framework
Many proteases recognize and cleave peptide bonds adjacent to proline residues. However, their activity can be influenced by the surrounding amino acids and the state of the N- and C-termini. Ac-Pro-OMe can be used as a negative control or a competitive inhibitor to probe the requirements of an enzyme for a free N-terminus or C-terminus. For instance, studies with N-acyl-L-proline acylase have shown that the enzyme requires a free carboxyl group and does not hydrolyze N-acetyl-L-proline methyl ester.[4] This highlights its utility in defining the substrate scope of enzymes.
Experimental Workflow: Enzyme Specificity Assay
Caption: Workflow for assessing enzyme specificity using Ac-Pro-OMe.
Detailed Protocol: Protease Specificity Assay
Objective: To determine if a putative protease requires a free carboxyl-terminus for substrate recognition and cleavage.
Materials:
-
Purified enzyme of interest
-
N-Acetyl-L-proline methyl ester (Ac-Pro-OMe)
-
A known peptide substrate of the enzyme (Positive Control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a 10X stock solution of the enzyme in a suitable storage buffer.
-
Prepare 100 mM stock solutions of Ac-Pro-OMe and the positive control substrate in the assay buffer.
-
Prepare the assay buffer and quenching solution.
-
-
Assay Setup (in triplicate):
-
Test Reaction: 5 µL of 10X enzyme stock + 40 µL of assay buffer + 5 µL of 100 mM Ac-Pro-OMe.
-
Positive Control: 5 µL of 10X enzyme stock + 40 µL of assay buffer + 5 µL of 100 mM positive control substrate.
-
Negative Control (No Enzyme): 5 µL of storage buffer + 40 µL of assay buffer + 5 µL of 100 mM positive control substrate.
-
Negative Control (No Substrate): 5 µL of 10X enzyme stock + 45 µL of assay buffer.
-
-
Incubation:
-
Incubate all reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
-
Quenching:
-
Stop the reaction at each time point by adding 50 µL of the quenching solution.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to monitor the disappearance of the substrate and the appearance of product peaks.
-
Interpretation of Results:
-
If the positive control substrate is hydrolyzed and Ac-Pro-OMe is not, it strongly suggests that the enzyme requires a free C-terminus for its activity.
-
If both are hydrolyzed, the enzyme does not require a free C-terminus.
-
If neither is hydrolyzed, there may be an issue with the enzyme's activity or the assay conditions.
Application 2: A Model for Proline Conformation in NMR Studies
The conformational dynamics of proline residues, particularly the cis/trans isomerization of the preceding peptide bond, are critical for protein folding, stability, and function. Ac-Pro-OMe serves as an excellent small-molecule model for studying these dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][5]
Scientific Rationale
The N-acetyl group and the methyl ester of Ac-Pro-OMe mimic the peptide bonds flanking a proline residue in a polypeptide chain. In solution, Ac-Pro-OMe exists in equilibrium between the cis and trans conformations of the N-acetyl-proline bond. These two isomers are in slow exchange on the NMR timescale, resulting in distinct sets of peaks for each conformer in the ¹H and ¹³C NMR spectra.[6] By analyzing the chemical shifts and coupling constants of these peaks, researchers can gain detailed insights into the factors that influence proline conformation.
Logical Framework: NMR Conformational Analysis
Caption: Logical flow for NMR-based conformational analysis of Ac-Pro-OMe.
Detailed Protocol: ¹H NMR Analysis of cis/trans Isomerism
Objective: To determine the population of cis and trans conformers of Ac-Pro-OMe in a given solvent.
Materials:
-
N-Acetyl-L-proline methyl ester (Ac-Pro-OMe)
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Ac-Pro-OMe and dissolve it in 0.6 mL of the desired deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the distinct signals for the cis and trans isomers. The α-proton (Hα) is particularly well-resolved for the two conformers.
-
Integrate the corresponding signals for the cis and trans isomers.
-
Calculate the percentage of each isomer:
-
% trans = [Integral(trans Hα) / (Integral(trans Hα) + Integral(cis Hα))] * 100
-
% cis = [Integral(cis Hα) / (Integral(trans Hα) + Integral(cis Hα))] * 100
-
-
Interpretation of Results:
-
The relative populations of the cis and trans isomers provide insights into the intrinsic conformational preferences of the N-acetyl-prolyl bond.
-
By performing this experiment in different solvents, one can probe the effect of solvent polarity on the cis/trans equilibrium.
-
Advanced 2D NMR experiments like ROESY can be used to confirm the cis and trans assignments through the presence or absence of specific through-space correlations (e.g., between the acetyl methyl protons and the proline Hα).
Conclusion: A Valuable Tool for the Modern Researcher
N-Acetyl-L-proline methyl ester is a readily accessible and highly informative chemical probe. Its ability to mimic a proline residue within a peptide backbone makes it an invaluable tool for studying enzyme specificity and the intricate conformational dynamics of proline. The protocols outlined in this application note provide a solid foundation for researchers to employ Ac-Pro-OMe in their investigations, ultimately contributing to a deeper understanding of complex biological systems.
References
-
Braga, C. B., Ducati, L. C., Tormena, C. F., & Rittner, R. (2014). Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A, 118(9), 1748–1758. [Link]
-
Braga, C. B., Ducati, L. C., Tormena, C. F., & Rittner, R. (2014). Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. PubMed, 24533966. [Link]
-
Schnitzer, T., et al. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, e3473. [Link]
-
Braga, C. B., et al. (2014). Conformational Analysis and Intramolecular Interactions of l-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A, 118(9), 1748-1758. [Link]
- Davies, J. S., & Mohammed, A. K. (1984). The synthesis of N-acetyl-L-proline methyl ester. Journal of the Chemical Society, Perkin Transactions 1, 1723-1726.
- Mörtl, M., et al. (1993). Method of making L-proline using an N-acyl-L-protine acylase.
-
Kang, Y. K., & Park, H. S. (2005). Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline. Biophysical chemistry, 113(1), 93–101. [Link]
- Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International journal of peptide and protein research, 7(5), 345–360.
-
Royal Society of Chemistry. (2019). Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. [Link]
-
PrepChem. (n.d.). Synthesis of L-proline, methyl ester. Retrieved January 15, 2026, from [Link]
-
Wiley-VCH. (2002). SUPPORTING INFORMATION. [Link]
-
PubChem. (n.d.). N-Acetyl-L-proline. Retrieved January 15, 2026, from [Link]
-
Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 795-813. [Link]
-
Bermel, W., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residu. Journal of Biomolecular NMR, 75(6-7), 287-295. [Link]
-
RSC Publishing. (n.d.). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. [Link]
-
ResearchGate. (2013). Versatile synthesis of probes for high-throughput enzyme activity screening. [Link]
- Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International journal of peptide and protein research, 7(5), 345-60.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of N-Acetyl-L-proline for Enhanced Peptide Design
Abstract
The strategic modification of peptides is a cornerstone of modern drug development, aimed at enhancing therapeutic properties such as stability, target affinity, and bioavailability. N-terminal acetylation, a common post-translational modification in nature, is a powerful tool in this endeavor. This guide provides a comprehensive framework for the incorporation of N-Acetyl-L-proline (Ac-Pro) into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). We will dissect the chemical principles, provide detailed, field-proven protocols, and offer expert insights into the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage N-terminal modification to create next-generation peptide therapeutics.
Introduction: The Rationale for N-Terminal Acetylation with Proline
N-terminal acetylation is a ubiquitous modification in eukaryotic proteins, affecting 50-80% of the proteome.[1] This seemingly simple addition of an acetyl group (CH₃CO-) to the N-terminal α-amino group neutralizes its positive charge and introduces a hydrophobic character, profoundly influencing protein function.[1][2] In synthetic peptide design, mimicking this natural modification is a key strategy to:
-
Enhance Proteolytic Stability: The N-acetyl group blocks the action of exopeptidases, which require a free N-terminal amine for recognition, thereby extending the peptide's half-life in vivo.[3]
-
Modulate Biological Activity: Acetylation can alter the peptide's interaction with its biological target. It can facilitate binding by engaging hydrophobic pockets or, conversely, prevent unwanted interactions.[1][3]
-
Improve Pharmacokinetic Properties: By removing a positive charge and increasing hydrophobicity, acetylation can influence a peptide's solubility, membrane permeability, and overall pharmacokinetic profile.[4]
-
Control Conformation: The acetyl group can influence the conformational preferences of the N-terminal region, impacting the overall three-dimensional structure of the peptide.[1]
Pairing acetylation with an N-terminal proline residue is particularly impactful. Proline's unique cyclic structure already imparts significant conformational rigidity to the peptide backbone.[5] The combination of N-terminal acetylation with proline (Ac-Pro-) creates a highly constrained and stable N-terminus, which can be critical for locking the peptide into its bioactive conformation and enhancing receptor affinity.
It is important to clarify the nomenclature. The term "AC-Pro-ome" refers to N-acetyl-L-proline methyl ester (CAS CID 11019314).[6] With both its N-terminus (acetyl) and C-terminus (methyl ester) blocked, this molecule cannot be directly used for chain elongation in standard SPPS. Instead, this guide will focus on the practical incorporation of its parent acid, N-Acetyl-L-proline (CAS 68-95-1), as the final building block in an SPPS protocol.[7][8]
Mechanistic Principles of Incorporation
There are two primary strategies for introducing an N-terminal Ac-Pro- moiety onto a peptide synthesized via Fmoc-SPPS.
Strategy A: Direct Coupling of N-Acetyl-L-proline This is the most direct method, where N-Acetyl-L-proline is coupled as the final amino acid residue to the deprotected N-terminal amine of the resin-bound peptide chain. The core of this process is the activation of the carboxylic acid of Ac-Pro to make it susceptible to nucleophilic attack by the peptide's N-terminal amine.
Caption: Activation and Coupling of N-Acetyl-L-proline in SPPS.
Strategy B: On-Resin Acetylation of N-Terminal Proline In this approach, L-proline is first coupled as the final amino acid. After Fmoc deprotection, the now-free secondary amine of the resin-bound proline is acetylated using an acetylating agent, typically acetic anhydride, in the presence of a mild base.
Caption: Overall workflow for synthesizing an Ac-Pro-peptide.
Protocol 1: Direct Coupling of N-Acetyl-L-proline
This protocol details the final coupling step to introduce the Ac-Pro- moiety. It assumes the peptide has been synthesized on the resin and the final N-terminal Fmoc group has been removed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Acetyl-L-proline
-
Coupling Reagent (e.g., HATU, HCTU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
Procedure:
-
Preparation: In a clean reaction vessel, add the peptide-resin. Swell the resin in DMF for 20-30 minutes. [9]2. Activation Solution: In a separate vial, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve N-Acetyl-L-proline (3 eq, 0.3 mmol) and the coupling reagent (e.g., HATU, 2.9 eq, 0.29 mmol) in DMF (approx. 2 mL).
-
Activation: Add DIEA (6 eq, 0.6 mmol) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling: Add the activated N-Acetyl-L-proline solution to the swollen peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Proline is a secondary amine, and its N-acetylated form can be sterically hindered, often requiring longer coupling times than standard amino acids. [10][11]6. Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed longer or consider a recouple.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively to remove excess reagents:
-
DMF (3-5 times)
-
DCM (3-5 times)
-
MeOH (2-3 times)
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for cleavage.
| Parameter | Recommended Value | Rationale |
| N-Acetyl-L-proline | 3 - 5 equivalents | Drives the reaction to completion for a potentially difficult coupling. |
| Coupling Reagent | 2.9 - 4.9 equivalents | Aminium/Uronium reagents like HATU or HCTU are highly efficient for hindered couplings. [12][13] |
| Base (DIEA) | 6 - 10 equivalents | A non-nucleophilic base is required to prevent side reactions. A 2:1 ratio of Base:Amino Acid is standard. |
| Coupling Time | 2 - 4 hours (RT) | Extended time accounts for the steric hindrance of the N-acetylated secondary amine. |
| Solvent | DMF or NMP | Polar aprotic solvents that provide excellent resin swelling and reactant solubility. [9] |
Table 1: Recommended Coupling Conditions for N-Acetyl-L-proline.
Protocol 2: Cleavage, Deprotection, and Purification
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.
Materials:
-
Dried Ac-Pro-peptide-resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O). Caution: TFA is highly corrosive.
-
Cold Diethyl Ether
-
Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% TFA.
Procedure:
-
Cleavage: Add the cleavage cocktail to the resin in a fume hood (approx. 10 mL per gram of resin).
-
Reaction: Stir or agitate the mixture at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Precipitation: Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Pelleting: Place the tube on ice for 30 minutes, then centrifuge to pellet the peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold ether to remove scavengers and residual protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of ACN/water. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC). [14]9. Lyophilization: Freeze-dry the pure HPLC fractions to obtain the final peptide as a white, fluffy powder.
Protocol 3: Peptide Characterization
Confirming the identity and purity of the final product is a critical step.
-
Analytical RP-HPLC: Assess the purity of the lyophilized peptide. A single major peak is indicative of high purity. [15]2. Mass Spectrometry: Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final acetylated peptide. The observed mass should match the calculated theoretical mass. [16][17]Mass spectrometry is a powerful tool for verifying the successful incorporation of unnatural amino acids and modifications. [18]
Troubleshooting and Expert Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Ac-Pro Coupling (Positive Kaiser Test) | 1. Insufficient reaction time.2. Inefficient coupling reagent for this specific sequence.3. Poor resin swelling or peptide aggregation. | 1. Extend coupling time to 4-6 hours or perform the reaction at a slightly elevated temperature (e.g., 40°C).2. Switch to a more potent coupling reagent like COMU or PyAOP.<[12]br>3. Perform a recoupling step with a freshly prepared activation solution. |
| Unexpected Side Products in MS | 1. Deletion of the N-terminal amino acid (incomplete previous coupling).2. Side-chain protecting group issues from other residues.3. Racemization of other amino acids. | 1. Optimize the coupling protocol for the N-1 residue.2. Review the cleavage cocktail and scavenger choice based on the peptide sequence (e.g., add EDT for Cys-containing peptides).3. Use additives like Oxyma Pure to suppress racemization during standard couplings. [12] |
| Poor Purification Profile | 1. Peptide aggregation.2. Low crude purity due to synthesis issues. | 1. Modify HPLC gradient (make it shallower). Add organic modifiers like isopropanol. Dissolve crude peptide in solvents like Guanidine-HCl before injection.2. Re-evaluate and optimize the entire SPPS protocol. |
Table 2: Troubleshooting Guide for Ac-Pro-Peptide Synthesis.
Conclusion
The incorporation of N-Acetyl-L-proline at the N-terminus is a robust and highly effective strategy for enhancing the therapeutic potential of synthetic peptides. By providing increased enzymatic stability and conformational constraint, this modification can significantly improve a peptide's pharmacological properties. The protocols detailed in this guide offer a validated pathway for the successful synthesis, purification, and characterization of Ac-Pro-terminated peptides. Careful attention to coupling conditions, particularly the use of potent activating reagents and sufficient reaction times, is paramount to achieving high-yield and high-purity products. By integrating these methodologies, researchers can unlock new possibilities in the design of potent and durable peptide-based therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Muir, T. W., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
- Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed.
- Unknown. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Thompson, J. W., et al. (n.d.). N-terminal acetylation and methylation differentially affect the function of MYL9. PMC - NIH.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. NIH.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- BioPharmaSpec. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- PubChem - NIH. (n.d.). AC-Pro-ome.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond.
- Aksnes, H., et al. (2019). Illuminating the impact of N-terminal acetylation: from protein to physiology. PMC - NIH.
- Sigma-Aldrich. (n.d.). N-Acetyl-L-proline 68-95-1.
- Benchchem. (n.d.). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide.
- Creative Proteomics. (n.d.). The Role of N Terminal Acetylation in Protein Function and Disease.
- Mohammed, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
Sources
- 1. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 3. N-terminal acetylation and methylation differentially affect the function of MYL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. AC-Pro-ome | C8H13NO3 | CID 11019314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. bachem.com [bachem.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. ijsra.net [ijsra.net]
- 16. polarispeptides.com [polarispeptides.com]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
I. Frequently Asked Questions (FAQs) on AC-Pro-ome Stability
<Technical Support Center: AC-Pro-ome Stability in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "AC-Pro-ome," a term we use here to represent acetylated, proline-containing peptides and analogous small molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these molecules in solution. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.
Q1: My AC-Pro-ome solution has become cloudy or has visible precipitates. What is happening and how can I fix it?
A1: Cloudiness or precipitation is a clear indicator of physical instability, most commonly due to aggregation.[1][2] Aggregation occurs when individual peptide molecules associate non-covalently, driven by factors like hydrophobic interactions, and form insoluble larger structures.[2][3]
-
Causality: The propensity of a peptide to aggregate is influenced by its amino acid sequence, concentration, and the solution environment (pH, ionic strength, temperature).[1][4] Proline's unique rigid structure can sometimes disrupt secondary structures that might otherwise keep a peptide soluble. N-terminal acetylation, while often beneficial for stability against degradation, can in some contexts alter the overall charge and hydrophobicity, potentially contributing to aggregation.
-
Troubleshooting:
-
Sonication: Gently sonicate the solution to break up aggregates.[5]
-
Solvent Modification: For peptides with a high number of hydrophobic residues, consider adding a small amount of organic solvent like acetonitrile or DMSO. Always test the tolerance of your assay for these solvents first.[5]
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least one or two units away from the pI can increase net charge and electrostatic repulsion between molecules, thereby reducing aggregation.[1][4]
-
Chaotropic Agents: In non-biological assays, low concentrations of chaotropic agents like guanidinium chloride or urea can be used to solubilize aggregates.
-
Q2: I'm observing a loss of my AC-Pro-ome over time in solution, even without any visible precipitation. What are the likely causes?
A2: A gradual loss of the parent molecule in solution points towards chemical degradation. The primary pathways for peptide degradation in aqueous solution are hydrolysis, oxidation, and deamidation.[6][7]
-
Hydrolysis: This involves the cleavage of peptide bonds. While generally slow, it can be accelerated at extreme pH values.[8][9] The peptide bond preceding a proline residue can be particularly susceptible to cleavage under certain conditions.
-
Oxidation: Amino acids such as methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation.[7][8] This is a common issue when solutions are exposed to atmospheric oxygen.[10][11]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, particularly at neutral to basic pH, to form aspartic acid or glutamic acid, respectively.[7] This introduces a negative charge and can alter the peptide's structure and function.
Q3: How does N-terminal acetylation affect the stability of my proline-containing peptide?
A3: N-terminal acetylation, the "AC" in AC-Pro-ome, is a common modification that can significantly impact peptide stability.
-
Increased Proteolytic Resistance: Acetylation of the N-terminus blocks the action of aminopeptidases, a class of enzymes that degrade peptides from the N-terminal end.[12][13] This can dramatically increase the half-life of the peptide in biological media.[12][13]
-
Conformational Stability: The acetyl group can influence the local conformation of the peptide. In some cases, it can stabilize helical structures at the N-terminus.[14][15]
-
No Universal Rule: While often beneficial, the effect of N-terminal acetylation is context-dependent. It can alter solubility and aggregation propensity, so its impact should be empirically evaluated for each new sequence.
Q4: What is proline isomerization, and should I be concerned about it?
A4: Proline is unique among the standard amino acids in that the peptide bond preceding it can exist in either a cis or trans conformation. The interconversion between these two forms is called proline isomerization.[16][17][18]
-
Impact on Function: This isomerization can be a rate-limiting step in protein folding and can act as a molecular switch, regulating protein function.[16][18] In your experiments, if your AC-Pro-ome needs to adopt a specific conformation to be active, slow isomerization could lead to inconsistent results over time.
-
Catalysis: The process is slow on its own but can be accelerated by enzymes called peptidyl-prolyl isomerases (PPIases).[16][18] If your experimental system contains these enzymes (e.g., cell lysates), be aware that the conformational state of your peptide may change.
-
When to be Concerned: For most in vitro assays with purified components, proline isomerization is less of a concern unless you observe time-dependent changes in activity that cannot be explained by other degradation pathways.
II. Troubleshooting Guides
Guide 1: Diagnosing and Resolving Solubility and Aggregation Issues
This guide will help you systematically address problems with peptide solubility and aggregation.
Step 1: Initial Assessment
-
Visual Inspection: Check for cloudiness, precipitates, or gel-like consistency.
-
Quantification: Measure the concentration of the peptide in the supernatant after centrifugation to determine the extent of precipitation.
Step 2: Solubility Optimization Workflow
Caption: Workflow for troubleshooting peptide insolubility.
Step 3: Data Interpretation and Further Actions
| Observation | Potential Cause | Recommended Action |
| Peptide dissolves initially but precipitates over time | Aggregation | Lower the concentration, store at 4°C (short-term), or add stabilizing excipients like glycerol. |
| Peptide is insoluble in aqueous buffers | High hydrophobicity or pH is near the pI | Follow the solubility optimization workflow. |
| Sonication temporarily resolves cloudiness, but it returns | Re-aggregation | The solution is likely supersaturated. Dilute the stock solution. |
Guide 2: Investigating Chemical Degradation
If you suspect your AC-Pro-ome is chemically degrading, this guide provides a systematic approach to identify the cause and mitigate it.
Step 1: Identify Potential Degradation Pathways
-
Sequence Analysis: Check for oxidation-prone (Met, Cys, Trp) or deamidation-prone (Asn, Gln) residues.
-
Experimental Conditions: Note the pH, temperature, and exposure to light and oxygen of your solution.
Step 2: Analytical Workflow for Degradation Analysis
Caption: Analytical workflow to identify peptide degradation pathways.
Step 3: Mitigation Strategies
| Degradation Pathway | Mitigation Strategy |
| Oxidation | Prepare solutions in degassed buffers.[8] Store under an inert gas (argon or nitrogen).[11] Add antioxidants like methionine as a scavenger (if compatible with the assay). |
| Deamidation | Maintain the pH of the solution between 5 and 6.[19] Avoid high temperatures.[9] |
| Hydrolysis | Avoid extreme pH conditions.[8] Store solutions frozen.[10][20] |
III. Best Practices for Storage and Handling
Proper storage and handling are crucial for preventing stability issues before they arise.
-
Long-Term Storage (Lyophilized Powder): Store at -20°C or -80°C in a desiccated environment.[10][11][20] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5][10]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water, DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8][10][11] Store aliquots at -20°C or -80°C.[10][11][20]
-
Working Solutions: Prepare fresh from stock aliquots for each experiment. Use sterile buffers, preferably at a slightly acidic pH (5-6) for peptides prone to deamidation.[19]
IV. References
-
N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Journal of Peptide Science, 27(9), e3337. [Link]
-
Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Advances, 6(78), 74834-74844. [Link]
-
Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]
-
Peptide Stability: Factors That Affect Research Outcomes. Pepamino.com. [Link]
-
How to dissolve, handle and store synthetic peptides. LifeTein. [Link]
-
Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc.. [Link]
-
N-terminal acetylation can stabilize proteins independent of their ubiquitination. bioRxiv. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 6(2), 032-045. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics, 145(1), 015101. [Link]
-
Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. Biochimica et Biophysica Acta (BBA) - Enzymology, 613(2), 320-327. [Link]
-
N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Bioconjugate Chemistry, 31(2), 263-275. [Link]
-
The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and alpha alpha-tropomyosin. Journal of Molecular Biology, 248(2), 414-424. [Link]
-
N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes. Journal of Biological Chemistry, 289(6), 3653-3665. [Link]
-
The Mechanism of Cis-Trans Isomerization of Prolyl Peptides by Cyclophilin. Journal of the American Chemical Society, 124(40), 11889-11896. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. OUCI. [Link]
-
Analyzing Peptide Stability: Key Factors and Testing Methods. Peptide Sciences. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Proline isomerization in epigenetics. Wikipedia. [Link]
-
Proline Cis−Trans Isomerization and Protein Folding. Biochemistry, 36(48), 14661-14667. [Link]
-
Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. Journal of Biological Chemistry, 295(26), 8758-8768. [Link]
-
Analytical techniques for the physical stability assessment of proteins and peptides. ResearchGate. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1361-1371. [Link]
-
Proline Metabolism and Microenvironmental Stress. Annual Review of Nutrition, 33, 217-240. [Link]
-
Resistance of proline-containing peptides to ruminal degradation in vitro. Applied and Environmental Microbiology, 56(12), 3954-3958. [Link]
-
The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 979731. [Link]
-
Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]
-
Conformational preferences of aza-proline residues and their impact on the relative stability of polyproline structures. Journal of Peptide Science, 10(11), 668-679. [Link]
-
Peptide Sample Prep Optimization and Troubleshooting. YouTube. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
Stability of prolin-containing peptides in biological media. Biomeditsinskaya Khimiya, 65(3), 180-201. [Link]
-
[Stability of prolin-containing peptides in biological media]. PubMed. [Link]
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. pepamino.com [pepamino.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. novoprolabs.com [novoprolabs.com]
- 12. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and alpha alpha-tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 20. lifetein.com [lifetein.com]
Technical Support Center: Managing Batch-to-Batch Variability in Affinity Chromatography-Based Proteomics (AC-Proteomics)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for AC-Proteomics. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding batch-to-batch variability in your affinity chromatography-based proteomics experiments. As Senior Application Scientists, we understand that consistency is paramount to generating reliable and reproducible data. This resource is designed to empower you with the expertise to identify, mitigate, and control variability in your workflows.
Introduction: The Challenge of Batch-to-Batch Variability
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding batch-to-batch variability in AC-Proteomics.
Q1: What are the primary sources of batch-to-batch variability in AC-Proteomics?
A1: The most significant sources of variability typically stem from the affinity reagent itself. This can include:
-
Antibody/Bait Immobilization: Inconsistent coupling of the antibody or bait protein to the chromatography resin can lead to different binding capacities between batches.
-
Antibody/Bait Activity: The biological activity of the antibody or bait protein can vary from lot to lot due to differences in manufacturing, purification, or storage conditions. This can affect its binding affinity and specificity.
-
Resin Quality: The physical and chemical properties of the chromatography resin, such as bead size, porosity, and surface chemistry, can differ between batches, impacting protein binding and elution.
-
Reagent Stability: Improper storage or handling of affinity reagents can lead to degradation over time, resulting in decreased performance.
Q2: How can I proactively assess a new batch of affinity resin before starting my experiments?
A2: It is crucial to perform a comprehensive quality control (QC) assessment on any new batch of affinity resin. This should include:
-
Binding Capacity Determination: Quantify the amount of a known target protein that can be captured by a specific volume of the new resin batch. This can be done using a purified standard.
-
Specificity Analysis: Test the new batch against a complex biological lysate known to contain the target protein. Analyze the eluate by SDS-PAGE or Western blot to confirm the specific capture of the target and to check for any new, significant off-target binding.
-
Performance Comparison: Directly compare the performance of the new batch against a previously validated "gold standard" batch using the same sample and experimental conditions. The results should be highly comparable.
Q3: What is a "bridge sample" and how can it help manage batch-to-batch variability?
A3: A bridge sample is a large, homogenous pool of a relevant biological sample that is aliquoted and stored under stable conditions. By running an aliquot of this bridge sample with each new batch of reagents or on each new instrument run, you can create a consistent reference point. This allows you to monitor the performance of your assay over time and to normalize data across different batches, helping to distinguish true biological changes from technical variability.
Q4: Are there computational strategies to correct for batch effects in my final data?
A4: Yes, several computational methods can be used to correct for batch effects in proteomics data. These methods should be applied with caution and a thorough understanding of the underlying assumptions. Some common approaches include:
-
Normalization: Simple normalization techniques, such as centering the data from each batch to have the same mean or median, can be effective.
-
Empirical Bayes Methods: More advanced methods, like ComBat, use an empirical Bayes framework to adjust data for known batch effects.
-
Principal Component Analysis (PCA): PCA can be used to visualize the impact of batch effects. If samples cluster by batch rather than by biological condition, it is a clear indication of a significant batch effect.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols for troubleshooting common issues related to batch-to-batch variability.
Guide 1: Protocol for Qualifying a New Batch of Affinity Resin
This protocol ensures that a new batch of affinity resin performs equivalently to a previously validated batch.
Objective: To quantitatively and qualitatively assess the performance of a new batch of affinity resin against a "gold standard" batch.
Materials:
-
New batch of affinity resin
-
Validated "gold standard" batch of affinity resin
-
Bridge sample (e.g., cell lysate from a large-scale culture)
-
Purified target protein standard (optional, for binding capacity)
-
Wash and elution buffers
-
SDS-PAGE gels and Western blot reagents
Workflow Diagram:
Caption: Workflow for qualifying a new batch of affinity resin.
Step-by-Step Protocol:
-
Preparation:
-
Equilibrate both the new and "gold standard" resin batches according to the manufacturer's instructions.
-
Thaw aliquots of your bridge sample on ice. Ensure the sample is homogenous.
-
-
Incubation:
-
In parallel, incubate equal amounts of the new resin and the "gold standard" resin with equal volumes of the bridge sample.
-
Incubate under the standard conditions for your experiment (e.g., 4°C for 2 hours with gentle rotation).
-
-
Washing:
-
Wash both sets of beads using your established wash buffer and protocol. It is critical that the wash steps are identical for both batches.
-
-
Elution:
-
Elute the bound proteins from both sets of beads using your standard elution buffer. Collect the eluates in separate, clearly labeled tubes.
-
-
Analysis:
-
Qualitative Analysis (SDS-PAGE/Western Blot):
-
Run equal volumes of the eluates from both batches on an SDS-PAGE gel.
-
Stain the gel with a total protein stain (e.g., Coomassie) to visualize the overall protein binding profile.
-
Perform a Western blot to specifically detect your target protein and key known interactors.
-
-
Quantitative Analysis (Mass Spectrometry):
-
Prepare the eluates for mass spectrometry analysis using your standard protocol (e.g., in-solution digestion).
-
Analyze the samples by LC-MS/MS.
-
-
-
Data Comparison and Decision:
-
Visual Comparison: On the SDS-PAGE gel and Western blot, the band patterns and intensities for your target protein should be highly similar between the two batches.
-
Quantitative Comparison: In the mass spectrometry data, the abundance of your target protein and its major interactors should be within a pre-defined acceptable range (e.g., +/- 20%) between the two batches.
-
Decision: If the results are comparable, the new batch is accepted. If not, the new batch should be rejected, and the manufacturer should be contacted.
-
Data Summary Table:
| QC Parameter | Gold Standard Batch | New Batch | Acceptance Criteria | Pass/Fail |
| Target Protein Recovery (Western Blot Intensity) | 1.0 (Normalized) | 0.95 | 0.8 - 1.2 | Pass |
| Off-Target Binding (Visual Inspection of Gel) | Baseline Profile | Similar Profile | No new major bands | Pass |
| Target Protein Abundance (MS Signal) | 1.5 x 10^8 | 1.4 x 10^8 | Within 20% of Gold Standard | Pass |
Guide 2: Implementing a System Suitability Test (SST)
An SST is a routine check to ensure your entire AC-Proteomics system is performing as expected before running valuable experimental samples.
Objective: To verify the performance of the affinity chromatography and mass spectrometry system on a given day.
Workflow Diagram:
Caption: Daily system suitability test workflow.
Step-by-Step Protocol:
-
Prepare SST Sample: At the beginning of each experimental run, process an aliquot of your bridge sample using the current batch of affinity resin.
-
Standardized Analysis: Analyze the eluate from the SST sample using your standard LC-MS/MS method.
-
Data Evaluation: Before proceeding with your experimental samples, quickly analyze the SST data to ensure it meets your pre-defined acceptance criteria. These criteria should be established during assay development and validation.
-
Target Protein Identification: Was the target protein confidently identified with a sufficient number of peptides?
-
Key Interactors: Are the expected key interacting proteins present?
-
Signal Intensity: Is the signal intensity of the target protein within the expected range?
-
-
Decision:
-
Pass: If all SST criteria are met, proceed with your experimental samples.
-
Fail: If the SST fails, do not proceed. Troubleshoot the system, which may involve checking the LC-MS system performance, preparing fresh buffers, or evaluating the affinity resin.
-
References
-
Uhlen, M. et al. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823–827. [Link]
-
Tirumalai, R. S. et al. (2003). Characterization of the Low-Molecular-Weight Human Serum Proteome. Molecular & Cellular Proteomics, 2(10), 1096-1103. [Link]
-
Johnson, W. E., Li, C., & Rabinovic, A. (2007). Adjusting batch effects in microarray expression data using empirical Bayes methods. Biostatistics, 8(1), 118–127. [Link]
Technical Support Center: Refining HPLC Methods for AC-Pro-ome Purification
Welcome to the technical support center for AC-Pro-ome purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying AC-Pro-ome proteins and peptides using High-Performance Liquid Chromatography (HPLC). As your virtual application scientist, I will provide field-proven insights and troubleshooting strategies to help you refine your methods, enhance purity, and ensure the integrity of your target molecules.
The purification of specific protein families, such as AC-Pro-omes, presents unique challenges. These molecules may vary in size, charge, and hydrophobicity, requiring a multi-step, optimized HPLC strategy. This center is structured to address specific issues you may encounter, explaining not just the solution, but the scientific reasoning behind it.
Part 1: Foundational Troubleshooting & FAQs
This section addresses common issues applicable across all HPLC modalities. Resolving these foundational problems is the first step toward a successful purification workflow.
FAQ 1: Why am I seeing high backpressure in my HPLC system?
High backpressure is a frequent issue that can halt your purification run and potentially damage your column or system.[1][2] The cause can be a sudden spike or a gradual increase over time.
-
Sudden Pressure Spike:
-
Probable Cause: A significant blockage has occurred somewhere in the system. This is often due to particulate matter from an unfiltered sample or mobile phase, or protein precipitation.[2]
-
Troubleshooting Steps:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, in-line filter).[2]
-
Check In-line Filters: These are designed to catch particulates and are a common source of blockage. Replace if necessary.[2]
-
Column Blockage: If the column is the source, first try reverse flushing it (if the manufacturer's instructions permit) with a compatible solvent at a low flow rate. If this fails, the inlet frit may be irreversibly clogged, and the column may need to be replaced.
-
-
-
Gradual Pressure Increase:
-
Probable Cause: This typically indicates a slow accumulation of contaminants on the column frit or within the stationary phase, or the normal aging of the column packing bed.[1]
-
Preventative Measures & Solutions:
-
Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[3][4]
-
Mobile Phase Filtration: Filter all buffers and mobile phases to prevent microbial growth and remove dust.
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch strongly retained impurities and particulates, thereby extending the life of the more expensive column.[5]
-
Implement a Column Cleaning Protocol: Regularly flush the column with strong solvents as recommended by the manufacturer to remove adsorbed contaminants.[6]
-
-
FAQ 2: My chromatogram shows peak tailing or fronting. What's wrong?
Ideal chromatographic peaks should be symmetrical (Gaussian). Asymmetry, known as tailing or fronting, compromises resolution and integration accuracy.
-
Peak Tailing (Asymmetry Factor > 1):
-
Probable Causes:
-
Secondary Interactions (Chemical): This is common when purifying proteins, especially basic ones. Residual, uncapped silanol groups (Si-OH) on silica-based columns can interact ionically with positively charged residues on the protein, causing a portion of the molecules to lag behind, resulting in a tail.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Physical Issues: A void or channel in the column packing, or excessive extra-column volume (e.g., long tubing between the column and detector) can cause band broadening and tailing.[8]
-
-
Solutions:
-
For Secondary Interactions:
-
Mobile Phase Modifiers: Add a competing agent to the mobile phase. For basic proteins, adding a small amount of a competing base like triethylamine (TEA) can mask the silanol groups.[7] For acidic proteins, a similar approach with an acidic modifier can work.
-
Adjust pH: Operate at a mobile phase pH where either the analyte or the silanols are not ionized. For basic analytes, a low pH (e.g., using 0.1% TFA) protonates the silanols, reducing interaction.[9]
-
-
For Overload: Reduce the sample concentration or injection volume.
-
For Physical Issues: Check tubing for excessive length and replace the column if it is determined to be voided.[8]
-
-
-
Peak Fronting (Asymmetry Factor < 1):
-
Probable Causes:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase is a primary cause. The sample band travels too quickly at the column inlet, leading to a distorted, fronting peak.[1]
-
Column Overload: Severe overloading can also manifest as fronting.[7][10]
-
-
Solutions:
-
Part 2: Method-Specific Troubleshooting Guides
AC-Pro-ome purification often requires a combination of HPLC modes. Here we address issues specific to Reversed-Phase, Ion-Exchange, and Size-Exclusion chromatography.
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
RP-HPLC separates proteins based on hydrophobicity and is excellent for high-resolution analysis and purification.[6][11] However, the use of organic solvents can be denaturing.[11]
Q1: My AC-Pro-ome protein is not eluting from the column, or recovery is very low.
-
Causality: Highly hydrophobic proteins can bind almost irreversibly to the stationary phase (e.g., C18, C8, C4) under standard conditions. The protein may also be precipitating on the column upon contact with the organic mobile phase.[11]
-
Solutions:
-
Decrease Stationary Phase Hydrophobicity: Use a column with a shorter alkyl chain (e.g., switch from C18 to C8 or C4) or a wider pore size (e.g., 300Å), which is better suited for large molecules like proteins.[9][12]
-
Strengthen the Mobile Phase: Increase the percentage of the strong organic solvent (e.g., acetonitrile, isopropanol) in your gradient. A steeper gradient can help elute tightly bound proteins.[3][11]
-
Optimize Temperature: Increasing the column temperature (e.g., to 40-60°C) can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and better recovery.[9]
-
Change the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is common, but for very hydrophobic proteins, an agent like formic acid might alter selectivity and improve recovery, especially for LC-MS applications.[12]
-
Q2: I'm seeing poor resolution between my target AC-Pro-ome and impurities.
-
Causality: The gradient profile or mobile phase composition is not optimized to differentiate the hydrophobicities of the co-eluting species.
-
Solutions:
-
Shallow the Gradient: A less steep gradient provides more time for separation and increases resolution between closely eluting peaks.[3][11]
-
Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, trying a run with methanol (or a combination) may resolve co-eluting peaks.
-
Adjust Temperature: Temperature can affect the selectivity of a separation. Experiment with different temperatures to see if resolution improves.[9]
-
Change Column Chemistry: Switching to a different stationary phase chemistry, such as a Phenyl or Diphenyl phase, can offer alternative selectivity based on different types of hydrophobic and pi-pi interactions.[12]
-
Ion-Exchange HPLC (IEX-HPLC) Troubleshooting
IEX separates proteins based on their net surface charge, making it a powerful and typically non-denaturing technique.[11] Success depends critically on pH and ionic strength.
Q1: My AC-Pro-ome protein does not bind to the IEX column.
-
Causality: The protein does not have the appropriate net charge to bind to the column's functional groups. This is a function of the buffer pH relative to the protein's isoelectric point (pI) and the ionic strength of the sample/buffer.[13]
-
Solutions:
-
Verify Buffer pH:
-
Anion Exchange (binds negative proteins): The buffer pH must be above the protein's pI. Ensure there is a difference of at least 0.5-1 pH unit.[13] If it's not binding, try increasing the buffer pH.
-
Cation Exchange (binds positive proteins): The buffer pH must be below the protein's pI. If it's not binding, try decreasing the buffer pH.
-
-
Check Sample Ionic Strength: The salt concentration of your sample must be low enough to permit binding. If the sample has high conductivity, it will shield the protein's charge, preventing it from binding to the resin.[13][14]
-
Action: Desalt the sample or dilute it with the starting buffer before loading.[13]
-
-
Ensure Column Equilibration: The column must be thoroughly equilibrated with the low-salt starting buffer before sample application.[13]
-
Q2: The protein binds, but I get low purity after elution.
-
Causality: The elution conditions are not selective enough to separate the target protein from other bound contaminants. This is often due to a gradient that is too steep or suboptimal pH.
-
Solutions:
-
Optimize the Elution Gradient: Use a shallower salt gradient. This increases the separation distance between proteins with different charge densities.
-
Adjust the pH: Changing the pH of the mobile phase alters the net charge of both the target protein and contaminants, which can significantly improve selectivity. A small change in pH can sometimes resolve previously co-eluting peaks.
-
Consider a Step Gradient: If you know the precise salt concentration at which your protein elutes, using a step gradient can be faster and use less buffer. However, for initial purification, a linear gradient is superior for method development.
-
Size-Exclusion HPLC (SEC-HPLC) Troubleshooting
SEC separates proteins based on their hydrodynamic radius (size and shape). It is a non-binding, non-denaturing technique, often used as a final "polishing" step to remove aggregates or other contaminants of different sizes.[15][16][17]
Q1: I'm observing poor resolution, and the peaks are very broad.
-
Causality: SEC resolution is highly sensitive to flow rate, sample volume, and extra-column volume. Excessive diffusion and band broadening are common culprits.[15][18]
-
Solutions:
-
Optimize Flow Rate: Slower flow rates generally lead to better resolution, as they allow more time for molecules to diffuse into and out of the stationary phase pores. However, too slow a rate can increase diffusion and broaden peaks. Find the optimal flow rate for your column.[15][18][19]
-
Reduce Injection Volume: The sample volume should be small relative to the column volume. For high-resolution runs, a sample volume of 0.5-1% of the total column volume is recommended.[18] Overloading the column diminishes separation quality.[15]
-
Minimize Extra-Column Volume: Use tubing with the smallest possible inner diameter and length to connect the column to the injector and detector.[8][18]
-
Check for Non-Specific Interactions: Sometimes proteins can interact ionically or hydrophobically with the SEC matrix, causing delayed elution and peak tailing. Ensure the mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to suppress these interactions.[20]
-
Q2: My protein appears to be aggregating on the column.
-
Causality: The buffer conditions (pH, ionic strength, excipients) are not optimal for your protein's stability, and the high local concentration during the run promotes aggregation.[21]
-
Solutions:
-
Optimize the Mobile Phase Buffer: Screen different buffer conditions to find one where your protein is most stable. This is the most critical factor.[21][22]
-
Add Stabilizing Excipients: Consider adding small amounts of stabilizers to the mobile phase, such as arginine, glycerol, or a non-ionic detergent, which can help prevent aggregation.[21][23][24]
-
Work at a Lower Temperature: Running the chromatography at a lower temperature (e.g., 4°C) can sometimes reduce aggregation kinetics, but be mindful of buffer viscosity increasing.[18][23]
-
Reduce Protein Concentration: Load a lower concentration of your sample to reduce the propensity for intermolecular interactions.[23]
-
Part 3: Key Protocols & Workflows
Protocol 1: General Sample Preparation for HPLC
Accurate results begin with proper sample preparation. The goal is to ensure the sample is free of particulates and compatible with the initial mobile phase.[25][26]
-
Initial Clarification: Centrifuge the crude protein sample (e.g., cell lysate) at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to pellet cell debris and large aggregates.[3][21]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particulates that could clog the HPLC system.[3][4] Use a low protein-binding filter material (e.g., PVDF, regenerated cellulose).[2][4]
-
Buffer Exchange (if necessary): For IEX and SEC, the sample buffer must be compatible with the mobile phase.
-
Final Concentration Adjustment: Dilute the sample with the starting mobile phase to the desired concentration for injection.[26]
Protocol 2: Generic Column Cleaning and Storage
Proper column maintenance is essential for longevity and reproducibility.[11]
-
Post-Run Flush: After completing your purification runs for the day, flush the column with a high-strength mobile phase (e.g., high organic for RP-HPLC, high salt for IEX) to remove any strongly bound molecules.[3]
-
Intermediate Flush: Flush the column with HPLC-grade water to remove any buffer salts that could precipitate in organic solvent.
-
Storage: Store the column according to the manufacturer's recommendations. This is typically in a solution containing an organic solvent (e.g., 20% ethanol or acetonitrile) to prevent microbial growth.
Part 4: Visual Guides & Diagrams
Troubleshooting Workflow for Poor Peak Resolution
This diagram outlines a logical decision-making process when encountering poorly resolved peaks in your chromatogram.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
General HPLC Purification Workflow
This diagram illustrates the typical multi-step process for purifying a target protein like an AC-Pro-ome.
Caption: A standard workflow for multi-step protein purification using HPLC.
References
-
Troubleshooting protein loss during ion exchange (IEX) chromatography. (2024, September 4). Cytiva. Retrieved from [Link]
-
Workflow of HPLC Protein Purity Analysis. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. (2025, May 5). G-Biosciences. Retrieved from [Link]
-
High-Efficiency Protein Purification by HPLC. (2025, October 16). Phenomenex. Retrieved from [Link]
-
protein purification by hplc: a high-precision technique in biochemistry. (2025, April 18). LinkedIn. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
How to deproteinization the biological samples before HPLC analysis? (n.d.). uHPLCs. Retrieved from [Link]
-
Sample Preparation for HPLC. (n.d.). University of Washington. Retrieved from [Link]
-
Challenges of Protein Aggregation during Purification. (n.d.). BioPharm International. Retrieved from [Link]
-
Ion Exchange Chromatography Troubleshooting. (n.d.). GE Healthcare. Retrieved from [Link]
-
How to improve peak resolution (HPLC, SEC)? (2019, August 26). ResearchGate. Retrieved from [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences. Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]
-
How to fix asymmetrical chromatography peaks? (2024, September 1). Cytiva. Retrieved from [Link]
-
3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer. (n.d.). BioProcess International. Retrieved from [Link]
-
Size Exclusion Chromatography Tips and Tricks. (2016, May 27). Labcritics. Retrieved from [Link]
-
Size Exclusion Chromatography: Size Does Matter. (n.d.). Peak Proteins. Retrieved from [Link]
-
Troubleshooting - Technical Support. (n.d.). MZ-Analysentechnik. Retrieved from [Link]
-
Bond, M. J., et al. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC North America. Retrieved from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). MAC-MOD Analytical. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Reversed-phase High Performance Liquid Chromatography of proteins. (2010). Current Protocols in Protein Science. Retrieved from [Link]
-
Optimization and Improvement of Efficient SEC-HPLC Detection of Protein Purity. (n.d.). BiotechPack. Retrieved from [Link]
-
Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Protein Purification Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from [Link]
Sources
- 1. mz-at.de [mz-at.de]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. ibri.org.in [ibri.org.in]
- 4. cores.emory.edu [cores.emory.edu]
- 5. How to deproteinization the biological samples before HPLC analysis? [uhplcslab.com]
- 6. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. goldbio.com [goldbio.com]
- 17. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 18. labcritics.com [labcritics.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.dutscher.com [pdf.dutscher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. utsouthwestern.edu [utsouthwestern.edu]
- 25. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 26. organomation.com [organomation.com]
Technical Support Center: Troubleshooting Unexpected Results in Acetyl-Proteomics Studies
Welcome to the technical support center for acetyl-proteomics. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of acetyl-proteome analysis. As lysine acetylation is a low-abundance and dynamic post-translational modification (PTM), its study is prone to various challenges.[1][2] This resource provides in-depth, experience-driven insights in a question-and-answer format to help you overcome common hurdles and ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful acetyl-proteomics experiment?
A1: Success in acetyl-proteomics hinges on several key factors. Firstly, the specificity and affinity of the anti-acetyllysine antibody used for enrichment are paramount.[3] Secondly, efficient enzymatic digestion of proteins into peptides is crucial as it makes acetylated lysine residues more accessible to the antibody.[3] Lastly, the quality and sensitivity of the mass spectrometry (MS) analysis directly impact the depth of acetylome coverage and the accuracy of site identification.[4]
Q2: How much starting material (protein) do I need for a typical acetyl-proteomics experiment?
A2: Due to the low stoichiometry of most acetylation events, a sufficient amount of starting protein is critical for successful enrichment.[5] It is generally recommended to start with at least 1 mg of protein per sample to ensure adequate yield of acetylated peptides for MS analysis.[6][7]
Q3: What is the expected specificity of antibody-based acetyl-peptide enrichment?
A3: A high-quality enrichment should yield a population of peptides where over 80% are acetylated.[6][7] This is a key metric for evaluating the performance of your enrichment protocol. Low specificity can lead to a high background of non-acetylated peptides, masking the detection of true acetylated sites.[8]
Q4: Can I use any lysis buffer for my samples?
A4: The choice of lysis buffer is critical. It is essential to use buffers that effectively solubilize proteins while being compatible with downstream processing. Importantly, the lysis buffer must contain inhibitors of deacetylases (HDACs) to preserve the native acetylation state of proteins.[2] Additionally, some components, like urea, can decompose and cause unwanted chemical modifications (carbamylation) of peptides, which can interfere with data analysis.[9]
Q5: What are the main challenges in the bioinformatic analysis of acetyl-proteomics data?
A5: Key challenges include distinguishing true, low-abundance acetylated peptides from background noise, accurately localizing the acetylation site within a peptide, and dealing with the large and complex datasets generated.[10][11] Proper data processing, including setting appropriate false discovery rates (FDR) and using specialized software, is crucial for generating reliable results.[12]
Section 2: Troubleshooting Guide
This section addresses specific unexpected outcomes you might encounter during your acetyl-proteomics workflow, from sample preparation to data analysis.
Issue 1: Low Yield of Enriched Acetylated Peptides
Symptoms:
-
Low total peptide amount after enrichment.
-
Poor signal intensity in the mass spectrometer.
-
Identification of only a small number of acetylated peptides.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Starting Material | Acetylation is often a low-abundance modification. Starting with too little protein will result in a low absolute amount of acetylated peptides, which may be below the detection limit of the mass spectrometer.[13] | Increase the amount of starting protein lysate. A minimum of 1 mg is recommended for global acetylome studies.[6][7] |
| Inefficient Protein Digestion | Incomplete digestion by trypsin (or other proteases) leads to fewer peptides being generated. This reduces the overall pool of peptides available for enrichment and can hinder the accessibility of the acetyl-lysine antibody to its epitope.[3] | Optimize your digestion protocol. Ensure the correct enzyme-to-substrate ratio, optimal pH, and sufficient incubation time. Consider performing a small-scale digestion test and analyzing the results by SDS-PAGE to confirm complete digestion. |
| Suboptimal Antibody-Bead Incubation | Insufficient incubation time or inadequate mixing can lead to incomplete capture of acetylated peptides by the antibody-conjugated beads.[14] | Increase the incubation time (e.g., overnight at 4°C) with gentle end-over-end rotation to ensure maximal binding.[14][15] |
| Poor Antibody Quality | The affinity and specificity of the anti-acetyllysine antibody are critical. A low-affinity antibody will not efficiently capture acetylated peptides, especially those with low abundance.[3] | Test different commercially available anti-acetyllysine antibodies to find one that performs best with your samples. Consider performing a dot blot or ELISA to screen antibody performance. |
| Inefficient Elution | The conditions used to elute the bound peptides from the antibody-beads may be too harsh or too gentle, leading to peptide loss or incomplete recovery.[6][7] | Optimize the elution buffer. Acidic buffers (e.g., 0.1% TFA) are commonly used.[5][16] Consider performing multiple, sequential elutions and pooling the fractions to maximize recovery.[14] |
Issue 2: High Background of Non-Acetylated Peptides
Symptoms:
-
A large number of identified peptides are not acetylated.
-
The specificity of enrichment (percentage of acetylated peptides) is below 80%.[6][7]
-
Difficulty in detecting low-abundance acetylated sites due to signal suppression from high-abundance non-modified peptides.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Non-Specific Binding to Beads | Peptides can non-specifically adhere to the agarose or magnetic beads themselves, leading to a high background.[17] | Pre-clear the lysate by incubating it with beads that do not have the antibody conjugated before the immunoprecipitation step.[17] Additionally, blocking the beads with a protein like BSA can help reduce non-specific binding.[18] |
| Insufficient Washing | Inadequate washing of the beads after peptide capture fails to remove non-specifically bound peptides.[14] | Increase the number and stringency of wash steps. Use buffers with varying salt concentrations or mild detergents (e.g., 0.1% NP-40) to disrupt weak, non-specific interactions.[6][7] |
| Antibody Cross-Reactivity | While rare for pan-specific antibodies, there might be some level of cross-reactivity with other molecules. | Ensure the use of high-quality, affinity-purified antibodies. |
| Contamination from Highly Abundant Proteins | Proteins like histones are highly acetylated and can dominate the enriched peptide population, making it difficult to detect acetylated peptides from less abundant proteins.[3][16] | Consider performing subcellular fractionation to separate nuclear proteins from cytosolic or mitochondrial fractions before protein digestion and enrichment.[3] |
Issue 3: Poor Reproducibility Between Replicates
Symptoms:
-
Significant variation in the number and identity of acetylated proteins/peptides identified across technical or biological replicates.
-
Inconsistent quantitative data between replicates.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Variability in Sample Preparation | Inconsistencies in cell lysis, protein quantification, digestion, or enrichment steps can introduce significant variability.[5] | Standardize all protocols meticulously. Use automated immunoprecipitation workflows if available to enhance reproducibility.[5] Ensure precise protein quantification before starting the enrichment. |
| Inconsistent Antibody-Bead Slurry | If the antibody-conjugated beads are not properly resuspended before aliquoting, different amounts of antibody will be used for each sample. | Vigorously vortex the bead slurry before taking an aliquot for each immunoprecipitation. |
| LC-MS/MS System Instability | Fluctuations in the performance of the liquid chromatography or mass spectrometry systems can lead to variable results.[4] | Regularly check the performance of your LC-MS/MS system using standard peptide mixtures. Monitor metrics like retention time stability, signal intensity, and mass accuracy.[4] |
| Data Analysis Inconsistencies | Using different parameters for database searching or data filtering across replicates will lead to non-comparable results. | Use a consistent set of parameters for all data analysis, including the same protein sequence database, fixed and variable modifications, and FDR cutoffs.[12] |
Issue 4: Inaccurate Site Localization
Symptoms:
-
The software assigns the acetylation to a specific lysine residue with low confidence (low localization probability score).
-
Ambiguity in determining which of several nearby lysine residues is the true site of modification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality MS/MS Spectra | Insufficient fragmentation of the peptide in the mass spectrometer results in a lack of informative ions needed to pinpoint the exact location of the +42.01 Da mass shift corresponding to acetylation. | Optimize MS/MS fragmentation parameters (e.g., collision energy). Use fragmentation methods like Higher-Energy Collisional Dissociation (HCD) which can provide rich fragmentation patterns.[19] |
| Presence of Neighboring Basic Residues | Peptides with multiple lysine or arginine residues can be challenging for accurate site localization, as the software may have difficulty distinguishing between potential modification sites. | Use advanced data analysis software with robust site localization algorithms (e.g., those that calculate Ascore or PTM-score). Manually inspect the MS/MS spectra for key fragment ions that confirm the site of modification. |
| Inappropriate Data Analysis Settings | Incorrectly set parameters in the search algorithm can lead to erroneous site assignments. | Ensure that lysine acetylation is set as a variable modification and that the mass tolerances for precursor and fragment ions are appropriate for your instrument's performance.[12] |
Section 3: Key Experimental Workflows & Protocols
Workflow 1: Acetylated Peptide Enrichment
This workflow outlines the key steps for enriching acetylated peptides from a complex protein digest.
Caption: Overview of the acetyl-peptide enrichment workflow.
Protocol: Step-by-Step Immunoaffinity Purification of Acetylated Peptides
This protocol is a general guideline and may require optimization for specific sample types.
-
Bead Preparation:
-
Peptide Binding:
-
Washing:
-
After incubation, centrifuge the beads at a low speed and aspirate the supernatant (this is the flow-through).
-
Wash the beads at least four times with a wash buffer (e.g., PBSt) to remove non-specifically bound peptides.[14]
-
Perform a final wash with PBS or water to remove any residual detergent.[14]
-
-
Elution:
-
Sample Clean-up:
-
The eluted peptides must be desalted before LC-MS/MS analysis using a C18 StageTip or a similar reversed-phase clean-up method to remove salts and other contaminants.[5]
-
Logical Troubleshooting Flowchart
This diagram provides a structured approach to diagnosing issues with low acetyl-peptide identification.
Caption: A step-by-step flowchart for troubleshooting experiments.
References
-
Bio-protocol. (n.d.). Enrichment of the acetylated peptides by immunoaffinity precipitation. Retrieved from [Link]
-
Zhao, Y., & Garcia, B. A. (2010). Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides. Nature Protocols, 5(5), 933–942. Available from: [Link]
-
Mtoz Biolabs. (n.d.). How to Enrich Acetylated Peptides Before Mass Spectrometry? Retrieved from [Link]
-
Biotainord. (n.d.). How to enrich acetylated peptides before mass spectrometry analysis? Retrieved from [Link]
-
Lin, H., & Garcia, B. A. (2019). Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis. In Methods in Molecular Biology (Vol. 2008, pp. 129–140). Humana Press. Available from: [Link]
-
ResearchGate. (n.d.). Peptide immunoprecipitation for the enrichment of lysine acetylated peptides using immobilized pan-specific anti-acetyl lysine antibodies. Retrieved from [Link]
-
Immunechem. (n.d.). An Introduction to Immunoprecipitation of Acetylated Proteins. Retrieved from [Link]
-
Wang, Y., & Yang, F. (2013). Technologies and Challenges in Proteomic Analysis of Protein S-acylation. Genomics, Proteomics & Bioinformatics, 11(1), 73–81. Available from: [Link]
-
ResearchGate. (2021). How to increase sensitivity of (acetylated) protein immunoprecipitation? Retrieved from [Link]
-
Pesciotta, E. N., & Garcia, B. A. (2014). Mass spectrometry-based detection of protein acetylation. Methods in Enzymology, 547, 1–21. Available from: [Link]
-
Wang, Y., & Yang, F. (2013). Technologies and Challenges in Proteomic Analysis of Protein S-acylation. Genomics, Proteomics & Bioinformatics, 11(1), 73–81. Available from: [Link]
-
McGee, S. L., & Hargreaves, M. (2019). Understanding the acetylome: translating targeted proteomics into meaningful physiology. American Journal of Physiology-Cell Physiology, 317(3), C517–C528. Available from: [Link]
-
Antibodies.com. (2024). Immunoprecipitation Troubleshooting. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunoprecipitation (IP) Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2021). Identification of acetylated peptides by LC-MS/MS and their consensus sequence motif. Retrieved from [Link]
-
Molecular & Cellular Proteomics. (2011). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Retrieved from [Link]
-
Semantics Scholar. (2013). Improved N(α)-acetylated peptide enrichment following dimethyl labeling and SCX. Retrieved from [Link]
-
ACS Publications. (2022). Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria. Retrieved from [Link]
-
LCGC. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2023). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Procedure of Quantitative Acetylomics Based on LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2014). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? Retrieved from [Link]
-
PubMed Central. (2014). Bioinformatic analysis of proteomics data. Retrieved from [Link]
-
ResearchGate. (2014). Tips from the Bench: Avoiding Pitfalls in Proteomics Sample Preparation. Retrieved from [Link]
-
PubMed Central. (2012). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Retrieved from [Link]
-
ACS Publications. (2018). Assessment of Sample Preparation Bias in Mass Spectrometry-Based Proteomics. Retrieved from [Link]
-
MDPI. (2021). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. Retrieved from [Link]
-
MDPI. (2021). Bottom-Up Proteomics: Advancements in Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2019). Current trends in protein acetylation analysis. Retrieved from [Link]
-
PubMed. (2019). Current trends in protein acetylation analysis. Retrieved from [Link]
-
BGI-PTM. (n.d.). The Impact and Comparison of Different Enrichment Strategies on Acetylated Protein Detection Results. Retrieved from [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
ResearchGate. (2020). Analysis of the acetylation detection limit with LC–MS/MS. Correlation between the concentration of ASA, and (A) the total number of unique acetylated peptides, and (B) unique acetylated sites. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Improve Sensitivity and Specificity in Acetylated Protein Quantification: Techniques and Reagents. Retrieved from [Link]
-
PubMed Central. (2022). Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria. Retrieved from [Link]
-
Frontiers in Microbiology. (2024). Proteomics and acetyl-proteomics reveal the antibacterial mechanism of berberine sulfate against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]
-
American Journal of Physiology-Cell Physiology. (2019). Understanding the acetylome: translating targeted proteomics into meaningful physiology. Retrieved from [Link]
Sources
- 1. The Impact and Comparison of Different Enrichment Strategies on Acetylated Protein Detection Results [en.biotech-pack.com]
- 2. How to Improve Sensitivity and Specificity in Acetylated Protein Quantification: Techniques and Reagents | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. How to enrich acetylated peptides before mass spectrometry analysis? [en.biotech-pack.com]
- 8. Understanding the acetylome: translating targeted proteomics into meaningful physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Proteomics and acetyl-proteomics reveal the antibacterial mechanism of berberine sulfate against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 13. Protein Acetylation Mechanisms and Research Methods - Creative Proteomics [creative-proteomics.com]
- 14. immunechem.com [immunechem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 19. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Proline Analogs: Featuring AC-Pro-ome
In the landscape of drug discovery and chemical biology, the strategic modification of peptide and protein scaffolds offers a powerful avenue for modulating their function, stability, and therapeutic potential.[1][2] Proline, with its unique cyclic structure, imparts significant conformational constraints on polypeptide chains, making it a critical residue for protein folding and function.[3] Consequently, the use of proline analogs has emerged as a key strategy for fine-tuning the properties of bioactive peptides and proteins.[4][5][6]
This guide provides an in-depth comparison of the efficacy of N-Acetyl-L-proline methyl ester (AC-Pro-ome) relative to other well-characterized proline analogs. As a novel derivative, direct comparative data for AC-Pro-ome is emerging. Therefore, this document serves as both a repository of current knowledge on established analogs and a methodological framework for evaluating novel compounds like AC-Pro-ome. We will delve into the critical parameters that define the efficacy of a proline analog, present supporting experimental data for established analogs, and provide detailed protocols for researchers to conduct their own comparative studies.
The Structural Significance of Proline and its Analogs
The secondary amine of the proline ring introduces a level of rigidity not seen with other canonical amino acids, influencing the cis-trans isomerization of the peptide bond and shaping the local backbone conformation.[7] Analogs of proline, which may feature substitutions on the pyrrolidine ring, altered ring size, or the incorporation of heteroatoms, can further manipulate these properties.[8] These modifications can lead to enhanced metabolic stability, increased cell permeability, and improved target binding affinity.
AC-Pro-ome (N-Acetyl-L-proline methyl ester) is an N-acetylated and methyl-esterified derivative of L-proline.[9] The N-acetylation removes the positive charge at the N-terminus, potentially increasing its lipophilicity and ability to cross cell membranes. The methyl ester at the C-terminus also contributes to its neutrality and potential for enhanced cellular uptake, after which it may be hydrolyzed by intracellular esterases to release the active form.
Comparative Efficacy Parameters
To objectively compare AC-Pro-ome with other proline analogs, we must consider several key performance indicators:
-
Cellular Permeability: The ability of the analog to cross the cell membrane and reach its intracellular target.
-
Metabolic Stability: The resistance of the analog to degradation by cellular enzymes.
-
Incorporation into Peptides/Proteins: The efficiency with which the analog is utilized by the cellular machinery for protein synthesis (in the case of analogs designed for incorporation).
-
Impact on Protein Conformation and Stability: The effect of the analog on the structure and stability of the resulting peptide or protein.
-
Target-Specific Biological Activity: The functional consequence of the analog's incorporation or its direct effect on a biological target (e.g., enzyme inhibition).
Efficacy Comparison of Proline Analogs
The following table summarizes the known efficacy data for several well-studied proline analogs and presents a hypothesized profile for AC-Pro-ome to guide future experimental validation.
| Proline Analog | Structure | Cellular Permeability | Metabolic Stability | Impact on Protein Stability | Key Biological Effect |
| L-Proline | (Standard) | Moderate | High | Baseline | Essential for protein structure |
| AC-Pro-ome | N-Acetyl-L-proline methyl ester | Hypothesized: High | Hypothesized: Moderate | Hypothesized: Similar to L-Proline post-hydrolysis | Potential for enhanced cellular uptake and activity |
| 4-hydroxy-L-proline (Hyp) | 4-hydroxypyrrolidine-2-carboxylic acid | Moderate | High | Increases collagen triple helix stability[10] | Critical for collagen structure |
| 4-fluoro-L-proline (Flp) | 4-fluoropyrrolidine-2-carboxylic acid | High | High | Can enhance thermal stability of proteins[10] | Used as a tool to modulate protein folding[11] |
| Thiaproline (Thp) | Thiazolidine-4-carboxylic acid | Moderate | Moderate | Can alter ring pucker and increase cis-isomer population[11] | Modulates peptide conformation |
| Azetidine-2-carboxylic acid (Aze) | Azetidine-2-carboxylic acid | High | Low (can be toxic) | Disrupts protein structure by being incorporated in place of proline[12] | Potent inhibitor of cell growth[12] |
Data for AC-Pro-ome is hypothesized for illustrative purposes and requires experimental verification.
Experimental Protocols for Efficacy Evaluation
To facilitate the direct comparison of AC-Pro-ome with other proline analogs, we provide the following detailed experimental protocols.
Cellular Permeability Assay (Caco-2 Permeability Assay)
This assay is the gold standard for predicting in vivo absorption of compounds across the gut epithelium.
Workflow Diagram:
Caption: Workflow for Liver Microsome Stability Assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM AC-Pro-ome).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the metabolic activity in the aliquot by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t1/2) as 0.693/k.
Proline Metabolism and Potential Impact of Analogs
The metabolism of proline is a key cellular process, and analogs can potentially interfere with this pathway. The primary enzyme in proline catabolism is Proline Dehydrogenase (PRODH), which oxidizes proline to pyrroline-5-carboxylate (P5C).
Signaling Pathway Diagram:
Caption: Simplified Proline Catabolism Pathway.
The introduction of a proline analog like AC-Pro-ome could potentially act as a substrate or inhibitor of PRODH. Inhibition of this enzyme can have downstream effects on cellular metabolism and signaling. An assay to determine the inhibitory potential of AC-Pro-ome on PRODH would be a critical next step in its characterization.
Conclusion and Future Directions
While AC-Pro-ome presents a promising scaffold due to its potential for enhanced cellular delivery, its efficacy relative to established proline analogs requires rigorous experimental validation. This guide provides the foundational knowledge and detailed methodologies for researchers to undertake such a comparative analysis. By evaluating key parameters such as cellular permeability, metabolic stability, and target-specific activity, the true potential of AC-Pro-ome and other novel proline analogs can be elucidated. Future studies should focus on generating empirical data for AC-Pro-ome in the described assays to replace the currently hypothesized values and to explore its impact on specific biological systems of interest.
References
- Tolomelli, A., Ammazzalorso, A., Bruno, I., & Amoroso, R. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Current Bioactive Compounds, 12(3), 146-160.
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]
-
ACS Publications. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. [Link]
-
PubChem. AC-Pro-ome. [Link]
-
National Institutes of Health. (2022). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Protein Science, 31(1), 223-234. [Link]
-
ResearchGate. (2023). Proline Analogues. [Link]
-
National Institutes of Health. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(38), 13398–13406. [Link]
-
PubMed. (2024). Proline Analogues. [Link]
-
PubMed. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Analogues - Enamine [enamine.net]
- 6. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. AC-Pro-ome | C8H13NO3 | CID 11019314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AC-Pro-OMe and H-Pro-OMe: A Guide for Researchers
This guide provides a comprehensive comparative analysis of N-Acetyl-L-proline methyl ester (AC-Pro-OMe) and L-Proline methyl ester (H-Pro-OMe), two proline derivatives with significant potential in pharmaceutical and biochemical research. As direct comparative studies on their biological effects are limited, this document synthesizes available data on their physicochemical properties, discusses the potential implications of N-acetylation, and presents detailed experimental protocols to enable researchers to conduct their own comparative assessments.
Introduction: The Significance of Proline Derivatives
Proline and its derivatives are crucial in medicinal chemistry and drug discovery due to their unique rigid cyclic structure, which imparts conformational constraints on peptides and peptidomimetics. This rigidity can enhance metabolic stability, receptor affinity, and cell permeability. AC-Pro-OMe and H-Pro-OMe are two such derivatives that serve as valuable chiral building blocks in organic synthesis. While both share the core proline methyl ester structure, the N-terminal acetylation of AC-Pro-OMe introduces significant chemical and, potentially, biological differences. Understanding these differences is paramount for their rational application in drug design and biological studies. Proline-rich polypeptides have been investigated for their neuroprotective potential in conditions like Alzheimer's disease[1][2].
Structural and Conformational Analysis
The primary structural difference between AC-Pro-OMe and H-Pro-OMe lies in the N-terminal group: an acetyl group in the former and a free amine (typically as a hydrochloride salt) in the latter. This seemingly minor modification has a profound impact on the molecule's conformational preferences and intermolecular interactions.
A detailed study utilizing nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, combined with theoretical calculations, revealed that for H-Pro-OMe, hyperconjugative interactions are the primary determinants of the stability of its most populated conformer. In contrast, for AC-Pro-OMe, a combination of both hyperconjugative and steric effects governs its conformational equilibrium[3]. This suggests that the acetyl group in AC-Pro-OMe influences the puckering of the pyrrolidine ring and the orientation of the methyl ester group, which could, in turn, affect how these molecules interact with biological targets.
Chemical Properties at a Glance
| Property | AC-Pro-OMe | H-Pro-OMe (as Hydrochloride) |
| IUPAC Name | methyl (2S)-1-acetylpyrrolidine-2-carboxylate | methyl (2S)-pyrrolidine-2-carboxylate hydrochloride |
| Molecular Formula | C8H13NO3 | C6H11NO2·HCl |
| Molecular Weight | 171.19 g/mol [4] | 165.62 g/mol [5] |
| Appearance | Colorless liquid | White crystalline powder/low melting solid |
| Solubility | Soluble in polar organic solvents | Soluble in water and organic solvents |
| CAS Number | 27460-51-1[6] | 2133-40-6[5] |
Potential Biological Effects: An Inferential Comparison
Cell Permeability and Bioavailability
N-acetylation can significantly impact a molecule's ability to cross cell membranes. The acetylation of the N-terminus in AC-Pro-OMe neutralizes the positive charge of the amino group, which is present in H-Pro-OMe at physiological pH. This charge neutralization generally increases the lipophilicity of a molecule, which can enhance its passive diffusion across the lipid bilayers of cell membranes[7][8]. Therefore, it is plausible that AC-Pro-OMe may exhibit greater cell permeability than H-Pro-OMe . This could be a critical factor in studies involving intracellular targets.
Metabolic Stability
The N-acetyl group can protect against enzymatic degradation by aminopeptidases, which recognize and cleave free N-terminal amino acids[9]. This suggests that AC-Pro-OMe may have a longer biological half-life and greater metabolic stability compared to H-Pro-OMe , which is susceptible to enzymatic hydrolysis of the methyl ester and degradation by peptidases[10][11]. Enhanced stability is a desirable attribute in drug development, as it can lead to improved pharmacokinetic profiles.
Neuroprotective and Cytotoxic Potential
Proline and its derivatives have been implicated in neuroprotection[12][13]. For instance, N-acetylated proline-containing peptides have been studied for their roles in neurological disorders[14][15]. Given the potential for increased cell permeability and metabolic stability, AC-Pro-OMe could be a more effective neuroprotective agent than H-Pro-OMe if their shared core structure is responsible for the activity.
Conversely, some amino acid esters have demonstrated cytotoxicity, with their activity being proportional to the alkyl chain length[16]. While both molecules are methyl esters, the difference in their N-terminal modification could influence their interaction with cellular components and, consequently, their cytotoxic profiles. H-Pro-OMe has been noted to have potential antiproliferative activity[5]. A direct comparison of their effects on neuronal and cancer cell lines is warranted to elucidate these potential differences.
Experimental Protocols for Comparative Analysis
To address the lack of direct comparative data, this section provides detailed protocols for key in vitro assays that can be used to systematically evaluate and compare the biological effects of AC-Pro-OMe and H-Pro-OMe.
Assessment of Cytotoxicity/Cell Viability (MTT Assay)
This protocol is designed to compare the effects of AC-Pro-OMe and H-Pro-OMe on the metabolic activity of cultured cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity studies or a cancer cell line like HeLa for cytotoxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare stock solutions of AC-Pro-OMe and H-Pro-OMe (hydrochloride salt) in a suitable solvent (e.g., sterile PBS or DMSO). Prepare a series of dilutions to achieve the desired final concentrations for treatment.
-
Cell Treatment: After 24 hours of incubation, remove the culture medium and replace it with 100 µL of fresh medium containing various concentrations of AC-Pro-OMe or H-Pro-OMe. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for each compound.
Diagram of MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)
This protocol aims to compare the potential neuroprotective effects of AC-Pro-OMe and H-Pro-OMe against oxidative stress in a neuronal cell line.
Principle: Hydrogen peroxide (H2O2) induces oxidative stress, a key mechanism in neurodegenerative diseases, leading to cell death. A neuroprotective compound will mitigate the cytotoxic effects of H2O2.
Step-by-Step Methodology:
-
Cell Seeding and Differentiation: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well. Differentiate the cells for 5-7 days using a low-serum medium containing retinoic acid to induce a more neuron-like phenotype.
-
Compound Pre-treatment: Prepare stock solutions and dilutions of AC-Pro-OMe and H-Pro-OMe as described in the MTT assay protocol. Remove the differentiation medium and pre-treat the cells with medium containing various non-toxic concentrations of the compounds for 2-4 hours. Include a vehicle control.
-
Induction of Oxidative Stress: Prepare a fresh solution of hydrogen peroxide (H2O2) in serum-free culture medium. After the pre-treatment period, add H2O2 to the wells to a final concentration that induces significant but not complete cell death (this concentration should be determined in a preliminary experiment, e.g., 100-200 µM). Do not add H2O2 to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assessment of Cell Viability: After the 24-hour incubation, assess cell viability using the MTT assay as described in the previous protocol (steps 5-9).
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of the compounds: Neuroprotection (%) = [(Viability of treated cells with H2O2) - (Viability of cells with H2O2 alone)] / [(Viability of control cells) - (Viability of cells with H2O2 alone)] x 100. Plot the percentage of neuroprotection against the compound concentration.
Diagram of Neuroprotection Assay Workflow:
Caption: Workflow for the in vitro neuroprotection assay.
Conclusion and Future Directions
AC-Pro-OMe and H-Pro-OMe are valuable chemical entities with distinct structural and, likely, biological properties. The N-acetylation of AC-Pro-OMe is predicted to enhance its cell permeability and metabolic stability, potentially leading to a more favorable pharmacokinetic and pharmacodynamic profile compared to H-Pro-OMe. However, in the absence of direct comparative studies, these remain well-founded hypotheses.
The experimental protocols provided in this guide offer a clear path for researchers to systematically investigate the comparative effects of these two compounds. Such studies are crucial for elucidating their mechanisms of action and for selecting the appropriate derivative for specific applications in drug discovery and development, particularly in the context of neurodegenerative diseases and oncology. Future research should also focus on in vivo studies to validate the in vitro findings and to explore the full therapeutic potential of these promising proline derivatives.
References
- Yenkoyan, K., Fereshetyan, K., Matinyan, S., Chavushyan, V., & Aghajanov, M. (2011).
- Gudasheva, T. A., Povarnina, P. Y., Volkova, A. V., Antipova, T. A., & Seredenin, S. B. (2022). Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion. International Journal of Molecular Sciences, 23(24), 16013.
- Weiner, H. L., & Gan, L. (2015). Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke.
-
ResearchGate. (n.d.). Effect of NAA on cell morphology and neuronal marker expression. Retrieved from [Link]
- Yenkoyan, K., Fereshetyan, K., Matinyan, S., Chavushyan, V., & Aghajanov, M. (2019). NEUROPROTECTIVE EFFECT OF PROLINE RICH POLYPEPTIDE VIA REGULATING MONOAMINE LEVEL ON EXPERIMENTAL MODEL OF ALZHEIMER'S DISEASE LIKE PATHOLOGY.
- Li, P., & Roller, P. P. (2002). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current organic chemistry, 6(13), 1209-1240.
- Weiner, H. L., & Gan, L. (2016). N-acetyl proline-glycine-proline: implications for neurological disorders.
- Delwing-de Lima, D., Delwing-Dal Magro, D., Wyse, A. T., & Wajner, M. (2005). Protective effect of antioxidants on brain oxidative damage caused by proline administration. Neuroscience research, 52(1), 69-74.
- Francis, J. S., Akingbade, A., Sonar, S., & Pimplikar, S. W. (2016). The neuronal metabolite NAA regulates histone H3 methylation in oligodendrocytes and myelin lipid composition. Journal of neurochemistry, 139(2), 251-265.
- Peterson, L. B., Roth, H. S., Hsieh, C. M., Hergenrother, P. J., & Silverman, S. K. (2016). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. ACS medicinal chemistry letters, 7(5), 497-501.
-
PubChem. (n.d.). AC-Pro-ome. Retrieved from [Link]
- Berger, N. A., & Karkowsky, A. M. (1986). Cytotoxic Effects of Methionine Alkyl Esters and Amides in Normal and Neoplastic Cell Lines. Cancer research, 46(11), 5693-5698.
- Lim, H. S., & Kim, J. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Controlled Release, 356, 329-338.
- Zhang, L., & Du, J. (2025). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. Advanced Science, e2502123.
-
PubChem. (n.d.). Ac-Pro-Phe-Phe-OMe. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). H-Pro-OMe HCl. Retrieved from [Link]
- Braga, C. B., Ducati, L. C., Tormena, C. F., & Rittner, R. (2014). Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies. The Journal of Physical Chemistry A, 118(9), 1748-1758.
- Reddy, M. V., & Reddy, P. V. (2009). Concurrent esterification and N-acetylation of amino acids with orthoesters: a useful reaction with interesting mechanistic implications. Tetrahedron letters, 50(26), 3323-3326.
- Edelson, B. S., & Dervan, P. B. (2013). Investigation of the Relative Cellular Permeability of DNA-binding Pyrrole-Imidazole Polyamides.
- Sun, L., Wang, L., Li, X., Wang, L., & Li, Y. (2018). Effects of enzymatic hydrolysis on physicochemical property and antioxidant activity of mulberry (Morus atropurpurea Roxb.) leaf protein. Food science & nutrition, 6(8), 2334-2343.
- Drazic, A., Myklebust, L. M., Ree, R., & Arnesen, T. (2016). Illuminating the impact of N-terminal acetylation: from protein to physiology. Trends in biochemical sciences, 41(8), 719-733.
- Wang, Y., et al. (2018). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 19(11), 4334-4343.
-
Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]
- Baltz, J. M., Biggers, J. D., & Lechene, C. (1990). A Novel H+ Permeability Dominating Intracellular pH in the Early Mouse Embryo. Developmental biology, 142(1), 127-140.
- Nilsson, R. (2015).
-
The Royal Society of Chemistry. (n.d.). Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. Retrieved from [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of proline biosynthesis is critical to maintain glutamate homeostasis during acute methamphetamine exposure. Retrieved from [Link]
- Mustățea, G., Ungureanu, E. L., & Iorga, E. (2019). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Scientific Bulletin. Series F. Biotechnologies, 23, 81-86.
- Arnesen, T., et al. (2018). Spotlight on protein N-terminal acetylation. Experimental & molecular medicine, 50(7), 1-13.
- Pereira, C., et al. (2022). Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products. Foods, 11(15), 2217.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 3-14.
-
ResearchGate. (n.d.). The cell membrane permeability to Pro, P m , Pro (log-scale), and the... Retrieved from [Link]
- Chen, Y., et al. (2023). Albumin Nanoparticles Harness Activated Neutrophils to Cross Vascular Barriers for Targeted Subcutaneous and Orthotopic Colon Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10831.
-
NPTEL. (n.d.). Food Science and Technology. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
Sources
- 1. Neuroprotective action of proline-rich polypeptide-1 in β-amyloid induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. AC-Pro-ome | C8H13NO3 | CID 11019314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. AC-PRO-OME synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Investigation of the Relative Cellular Permeability of DNA-binding Pyrrole-Imidazole Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. mdpi.com [mdpi.com]
- 13. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Probe Specificity in Cellular Models: A Comparative Analysis Featuring "AC-Probe"
A Note on Terminology: Initial searches for "AC-Pro-ome" indicate this is likely a specific chemical entity (N-Acetyl-L-proline methyl ester) rather than a widely recognized technology for proteome analysis.[1][2] This guide, therefore, will address the core challenge of validating probe specificity by using a representative, albeit hypothetical, activity-based probe we will term "AC-Probe." The principles and methodologies discussed are broadly applicable to the validation of any novel chemical probe designed for cellular profiling.
Introduction: The Imperative of Specificity in Chemical Proteomics
This guide provides a comprehensive framework for validating the specificity of a novel activity-based probe, "AC-Probe," in cellular models. We will compare the insights gained from competitive activity-based protein profiling (ABPP) with those from an orthogonal, non-activity-based method, Thermal Proteome Profiling (TPP), also known as the Cellular Thermal Shift Assay (CETSA). This dual-pronged approach creates a self-validating system, enhancing the trustworthiness of the resulting data.
Comparative Technologies for Specificity Validation
To rigorously assess the specificity of "AC-Probe," we will employ two distinct, yet complementary, state-of-the-art methodologies.
-
Competitive Activity-Based Protein Profiling (Competitive ABPP): This is a direct extension of the primary application of "AC-Probe." In this modality, a proteome is pre-incubated with a non-tagged version of the probe molecule (the "competitor"). This competitor binds to the target protein(s), preventing subsequent labeling by the tagged "AC-Probe."[9] By quantifying the reduction in probe labeling at various competitor concentrations, one can determine the potency and selectivity of the interaction. A highly specific probe will primarily show competition at its intended target, with minimal impact on the labeling of other proteins.
-
Thermal Proteome Profiling (TPP/CETSA): This method provides an orthogonal validation of target engagement. TPP operates on the principle that the binding of a ligand (in this case, the non-tagged "AC-Probe" competitor) often increases the thermal stability of its target protein.[3] Cells or lysates are treated with the compound, heated to a range of temperatures, and the remaining soluble protein at each temperature is quantified using mass spectrometry. A specific interaction is identified by a shift in the melting curve of the target protein in the presence of the compound, indicating stabilization. This method is independent of the probe's reactive mechanism and provides a powerful, unbiased assessment of binding events across the proteome.
Experimental Workflows for Validating "AC-Probe" Specificity
The following sections detail the step-by-step protocols for validating the specificity of "AC-Probe" using both competitive ABPP and TPP.
Workflow 1: Competitive ABPP for On- and Off-Target Identification
This workflow aims to identify the direct targets of "AC-Probe" and assess its selectivity across the proteome.
Caption: Competitive ABPP workflow for "AC-Probe" specificity.
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture HEK293T cells to ~80% confluency in DMEM supplemented with 10% FBS.
-
Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the proteome.
-
-
Competitive Incubation:
-
Aliquot the proteome into microcentrifuge tubes.
-
Add the non-tagged "AC-Probe" competitor across a range of final concentrations (e.g., 0.1 nM to 10 µM), including a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C to allow the competitor to bind to its targets.
-
-
Probe Labeling:
-
Add the alkyne-tagged "AC-Probe" to each sample at a final concentration of 1 µM.
-
Incubate for another 30 minutes at 37°C.
-
-
Enrichment and Digestion:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach biotin-azide to the alkyne-tagged probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform an on-bead tryptic digestion to release peptides for analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the relative abundance of each protein across the different competitor concentrations.
-
Plot the abundance of each identified protein as a function of competitor concentration to generate competition curves and determine IC50 values.
-
Workflow 2: Thermal Proteome Profiling (TPP) for Orthogonal Target Validation
This workflow provides an independent measure of target engagement by "AC-Probe."
Caption: TPP workflow for orthogonal validation of "AC-Probe" targets.
Detailed Protocol:
-
Cell Treatment:
-
Culture HEK293T cells as described above.
-
Treat one set of cells with the non-tagged "AC-Probe" at a high concentration (e.g., 10 µM) and another set with vehicle (DMSO) for 1 hour in the incubator.
-
-
Thermal Challenge:
-
Harvest and lyse the cells from both treatment groups.
-
Aliquot the lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 10 different temperatures from 37°C to 67°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Preparation for MS:
-
Collect the supernatant (soluble protein fraction) from each sample.
-
Prepare the samples for quantitative mass spectrometry. For higher throughput, isobaric tagging methods like Tandem Mass Tags (TMT) are recommended, allowing for the multiplexed analysis of all temperature points from a treatment group in a single MS run.[10][11]
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the samples by LC-MS/MS.
-
Quantify the relative abundance of each protein at each temperature point relative to the abundance at the lowest temperature (37°C).
-
Plot the fraction of soluble protein versus temperature for each identified protein to generate "melting curves."
-
Identify proteins that show a significant shift in their melting temperature (Tm) in the "AC-Probe"-treated samples compared to the vehicle-treated samples.
-
Data Interpretation and Comparison
The data from these two orthogonal experiments should be synthesized to build a strong case for the specificity of "AC-Probe."
Table 1: Hypothetical Competitive ABPP Results for "AC-Probe"
| Protein Target | Gene Name | On-Target/Off-Target | IC50 (nM) | Biological Function |
| Target Protein A | TGT1 | On-Target | 15 | Serine Hydrolase |
| Off-Target Protein B | OFT1 | Off-Target | 850 | Cysteine Protease |
| Off-Target Protein C | OFT2 | Off-Target | >10,000 | Kinase |
| Off-Target Protein D | OFT3 | Off-Target | 2,500 | Esterase |
-
Interpretation: The competitive ABPP data suggest that "AC-Probe" is highly potent against its intended on-target, Target Protein A, with an IC50 of 15 nM. It displays significantly weaker interactions with a few other off-target proteins, with IC50 values that are over 50-fold higher. This indicates a good degree of selectivity.
Table 2: Hypothetical Thermal Proteome Profiling (TPP) Results for "AC-Probe"
| Protein Target | Gene Name | Tm (Vehicle) | Tm ("AC-Probe") | ΔTm (°C) | p-value |
| Target Protein A | TGT1 | 52.1°C | 56.5°C | +4.4 | <0.001 |
| Off-Target Protein B | OFT1 | 58.3°C | 58.5°C | +0.2 | 0.45 |
| Off-Target Protein C | OFT2 | 49.7°C | 49.6°C | -0.1 | 0.82 |
| Off-Target Protein D | OFT3 | 61.2°C | 61.3°C | +0.1 | 0.61 |
-
Interpretation: The TPP results strongly corroborate the competitive ABPP data. A significant and robust thermal stabilization (ΔTm = +4.4°C) is observed exclusively for the intended on-target, Target Protein A. The off-targets identified by competitive ABPP do not show any significant thermal shift, suggesting that the interactions observed in the ABPP experiment might be very weak or transient in the cellular context, or potentially artifacts of the in-vitro labeling conditions.
Conclusion: A Multi-Faceted Approach to Validating Specificity
Validating the specificity of a chemical probe like "AC-Probe" is not a single experiment but a systematic process of evidence gathering.[7][8] By combining a direct, activity-based method like competitive ABPP with an orthogonal, binding-based method like TPP, researchers can build a robust and trustworthy case for a probe's selectivity in a cellular context. The convergence of data from these two distinct methodologies, as illustrated in our hypothetical example, provides high confidence that "AC-Probe" primarily engages its intended target, thereby enabling its reliable use for interrogating cellular biology and advancing drug discovery programs.
References
-
Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Activity-based proteomics. Retrieved from [Link]
-
Zhao, Q., et al. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 11, 1183329. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]
-
Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. Retrieved from [Link]
-
MetwareBio. (n.d.). Comparison and Application of Proteomic Technologies. Retrieved from [Link]
-
Nautilus Biotechnology. (2022, November 29). Traditional protein analysis methods - Mass spectrometry proteomics. Retrieved from [Link]
-
Mallick, P., & Kuster, B. (2010). Proteomics and the Analysis of Proteomic Data: An Overview of Current Protein-Profiling Technologies. Therapeutic Proteomics, 17-38. Retrieved from [Link]
-
PubMed. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
-
Yale School of Medicine. (n.d.). Protein Profiling | Proteomics. Retrieved from [Link]
-
Vowinckel, J., et al. (2018). A critical comparison of three MS-based approaches for quantitative proteomics analysis. Journal of Proteomics, 171, 1-11. Retrieved from [Link]
-
Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. Retrieved from [Link]
-
De-code. (n.d.). Ac-pro-ome. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). AC-Pro-ome. PubChem Compound Summary for CID 11019314. Retrieved from [Link].
-
The Royal Society of Chemistry. (n.d.). Oxidative damage of proline residues by nitrate radicals (NO3): A kinetic and product study. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. AC-PRO-OME synthesis - chemicalbook [chemicalbook.com]
- 3. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 4. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. Comparison and Application of Proteomic Technologies -MetwareBio [metwarebio.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Proline Derivatives: A Comparative Analysis of N-acetylproline and AC-Pro-ome
For researchers and formulators in drug development and advanced cosmeceuticals, the selection of active molecules is a critical decision point. Proline derivatives, prized for their role in collagen synthesis and tissue repair, are a case in point. This guide provides an in-depth comparison of two such derivatives: the well-characterized N-acetyl-L-proline and the related compound, AC-Pro-ome. Our objective is to dissect their structural nuances, predict their functional differences based on established biochemical principles, and provide a rigorous experimental framework for their direct comparison.
An Important Clarification on Nomenclature: The term "AC-Pro-ome" is used in some chemical catalogs and databases. It is crucial for scientific accuracy to clarify its identity. According to major chemical databases such as PubChem, "AC-Pro-ome" is a synonym for N-acetyl-L-proline methyl ester .[1][2] It is not O-acetyl-L-proline. Therefore, this guide will proceed with a comparison based on the correct chemical structures: N-acetyl-L-proline (the parent compound) and its methyl ester derivative, AC-Pro-ome.
PART 1: Structural and Physicochemical Dissection
The fundamental difference between N-acetyl-L-proline and AC-Pro-ome lies in the modification of the carboxyl group. N-acetyl-L-proline possesses a free carboxylic acid, while AC-Pro-ome has this group esterified with a methyl moiety. This single chemical change dramatically alters the molecule's physicochemical properties.
Caption: Key identifiers for N-acetyl-L-proline and AC-Pro-ome.
This structural variance leads to predictable differences in properties that are critical for formulation and biological activity.
Table 1: Comparative Physicochemical Properties
| Property | N-acetyl-L-proline | AC-Pro-ome (N-acetyl-L-proline methyl ester) | Causality and Implication |
| Molecular Formula | C₇H₁₁NO₃[3] | C₈H₁₃NO₃[1] | The addition of a methyl group increases the molecular weight. |
| Molecular Weight | 157.17 g/mol [3] | 171.19 g/mol [1] | A minor difference, but relevant for molar concentration calculations. |
| Polarity / Lipophilicity | More polar / Hydrophilic | More nonpolar / Lipophilic | The free carboxylic acid on N-acetyl-L-proline is ionizable and polar. Esterification in AC-Pro-ome masks this polar group, increasing lipid solubility. This is a key differentiator for membrane transport and formulation in non-aqueous vehicles. |
| Chemical Stability | High. The amide and carboxylic acid groups are relatively stable. | Moderate. The ester bond is susceptible to hydrolysis (acidic or basic conditions, and enzymatic action), reverting the molecule to N-acetyl-L-proline. | AC-Pro-ome requires more stringent formulation control to prevent premature degradation. However, this lability is key to its function as a prodrug. |
PART 2: The Prodrug Paradigm: Bioavailability and Metabolism
The most effective way to conceptualize the relationship between these two molecules is through the lens of prodrug chemistry. AC-Pro-ome is a classic prodrug of N-acetyl-L-proline. Its design leverages increased lipophilicity to potentially enhance passage across the cell membrane, where it is then hydrolyzed by intracellular esterase enzymes to release the active parent compound.
Caption: Experimental workflow for comparing proline derivatives.
Detailed Methodology:
-
Cell Culture:
-
Culture primary human dermal fibroblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in 24-well plates at a density of 5x10⁴ cells/well and allow to adhere for 24 hours.
-
Serum-starve the cells for 12-24 hours to synchronize them and reduce baseline collagen synthesis.
-
-
Treatment:
-
Prepare stock solutions of N-acetyl-L-proline and AC-Pro-ome in sterile PBS or DMSO. Note: Due to its lipophilicity, AC-Pro-ome may require DMSO. Ensure the final DMSO concentration in the media is consistent across all conditions and below 0.1% to avoid solvent toxicity.
-
Treat cells with a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM) of each compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for 72 hours at 37°C, 5% CO₂.
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): At the end of the incubation, assess cell viability to ensure the observed effects are not due to cytotoxicity.
-
Collagen Production (PIP ELISA): Collect the cell culture supernatant. Quantify the amount of secreted pro-collagen type I C-peptide (PIP) using a commercial ELISA kit. This is a standard, reliable measure of new collagen synthesis.
-
Intracellular Proline (LC-MS/MS): For mechanistic insight, lyse the cells and perform liquid chromatography-mass spectrometry to quantify the intracellular concentrations of L-proline, N-acetyl-L-proline, and AC-Pro-ome. This will validate the prodrug hypothesis.
-
-
Data Interpretation:
-
Normalize collagen production data to cell viability data to get a true measure of synthesis per viable cell.
-
Compare the dose-response curves for both compounds. The expectation is that AC-Pro-ome may show higher potency (a stronger effect at a lower concentration) due to superior cell penetration.
-
Conclusion and Recommendations for the Researcher
The choice between N-acetyl-L-proline and its methyl ester prodrug, AC-Pro-ome, is not a matter of one being definitively "better," but rather which is better suited for a specific application.
-
N-acetyl-L-proline is a water-soluble, stable, and direct precursor to L-proline. It is an excellent choice for aqueous formulations and applications where rapid availability is desired without the complexities of prodrug metabolism.
-
AC-Pro-ome , as a lipophilic prodrug, holds the potential for enhanced skin penetration and a sustained-release profile. This makes it a compelling candidate for advanced topical formulations, transdermal delivery systems, and scenarios where prolonged stimulation of collagen synthesis is the primary objective.
Ultimately, the decision must be data-driven. The experimental framework provided in this guide offers a clear path to generating the necessary comparative data, allowing researchers to make an informed choice based on the specific performance requirements of their project.
References
-
Effect of N-acetyl-cis-4-hydroxyproline on collagen synthesis . PubMed. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking AC-Pro-ome Performance Against Known Lysine Acetyltransferase (KAT) Inhibitors
Introduction: The Critical Role of KATs and the Need for Potent, Specific Inhibitors
Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), are a family of enzymes crucial to cellular regulation. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins.[1][2] This post-translational modification is a pivotal event in controlling gene expression, chromatin structure, and other fundamental cellular processes.[2][3] Given their central role, the aberrant activity of KATs, particularly the highly homologous p300/CBP, is implicated in numerous diseases, most notably cancer, making them high-value therapeutic targets.[1][3][4]
The development of small-molecule inhibitors targeting KATs is a significant focus of modern drug discovery.[3] However, progress requires robust, validated methods to characterize and compare the performance of novel compounds. This guide introduces AC-Pro-ome , a next-generation KAT inhibitor, and provides a comprehensive framework for benchmarking its performance against established inhibitors like C646 and Garcinol.
As scientists, we understand that a single data point is not enough. True characterization requires a multi-faceted approach. This guide is structured to provide just that—a logical, experimentally-validated workflow moving from fundamental in vitro potency assessment to mechanism of action and, finally, to efficacy in a cellular context. Every protocol is designed as a self-validating system, ensuring the data you generate is both accurate and trustworthy.
Part 1: Foundational Principles of Inhibition Analysis
Before proceeding to experimental work, it is critical to define the key parameters that constitute a high-performance inhibitor. Our benchmarking strategy for AC-Pro-ome will focus on four pillars:
-
Potency (IC50): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates higher potency. It is the primary metric for initial comparison.
-
Selectivity: An ideal inhibitor should potently inhibit its intended target (e.g., p300/CBP) with minimal activity against other enzymes, including other KAT families or unrelated enzymes. This minimizes off-target effects.
-
Mechanism of Action (MoA): Understanding how an inhibitor interacts with the enzyme is crucial. Does it compete with the substrate (competitive), bind to another site (non-competitive), or bind only to the enzyme-substrate complex (uncompetitive)?[5] The MoA has significant implications for its behavior in a physiological context.[6]
-
Cellular Efficacy: Potency in a test tube does not always translate to activity in a living cell. A superior inhibitor must be cell-permeable and effectively engage its target in the complex cellular environment to modulate downstream biological pathways.
Part 2: In Vitro Benchmarking: Determining Potency and Mechanism of Action
The first step is to quantify and compare the inhibitory potency of AC-Pro-ome in a controlled, cell-free system. We will determine the IC50 value and then probe the mechanism of inhibition using steady-state enzyme kinetics.
Experimental Workflow: IC50 Determination
The workflow below outlines the process for determining the IC50 values for AC-Pro-ome and comparator compounds against the p300 KAT.
Caption: Workflow for determining inhibitor IC50 values.
Detailed Protocol: Fluorogenic In Vitro p300 Activity Assay
This protocol utilizes a commercially available assay principle that measures the production of Coenzyme A (CoA-SH), a product of the acetylation reaction.[7] The free thiol group on CoA-SH reacts with a probe to generate a fluorescent signal.
Causality Behind Choices:
-
Enzyme: Recombinant human p300 is used as it is a primary, well-characterized target.[1]
-
Substrates: A specific histone H3 peptide substrate and Acetyl-CoA are used at concentrations around their Michaelis constant (Km) to ensure sensitivity to inhibitors of various mechanisms.[8]
-
Controls: The inclusion of "No Enzyme," "No Inhibitor (Vehicle)," and a "Known Inhibitor" control is non-negotiable. They serve to define the baseline, 100% activity, and assay responsiveness, respectively, thereby validating the entire experiment.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X Assay Buffer (e.g., 100 mM HEPES pH 7.5, 2 mM DTT, 0.2 mM EDTA). The DTT is essential to maintain the reduced state of cysteine residues in the enzyme's active site.
-
Prepare serial dilutions of AC-Pro-ome, C646, and Garcinol in DMSO, then dilute into Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to prevent enzyme denaturation.
-
Prepare a solution of recombinant p300 enzyme in Assay Buffer.
-
Prepare a substrate solution containing Histone H3 peptide and Acetyl-CoA in Assay Buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of each inhibitor dilution to the appropriate wells.
-
Add 5 µL of Assay Buffer with DMSO (vehicle) to "100% Activity" control wells.
-
Add 5 µL of a known potent inhibitor (e.g., Anacardic Acid) to "Positive Inhibition" control wells.
-
Add 10 µL of p300 enzyme solution to all wells except the "No Enzyme" controls. Add 10 µL of Assay Buffer to these wells instead.
-
Pre-incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
-
Reaction & Detection:
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 10 µL of the thiol-detecting probe reagent as per the manufacturer's instructions.
-
Incubate for a further 15 minutes at room temperature, protected from light.
-
Read the fluorescence on a compatible plate reader (e.g., Ex/Em = 392/482 nm).
-
-
Data Analysis:
-
Subtract the average signal from the "No Enzyme" wells from all other wells.
-
Calculate the Percent Inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot Percent Inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Probing the Mechanism of Action (MoA) with Kinetics
To understand how AC-Pro-ome inhibits p300, we perform kinetic studies by measuring reaction rates at varying concentrations of one substrate while keeping the other constant, in the presence and absence of the inhibitor. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot.[9][10]
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. On a Lineweaver-Burk plot, this results in lines that intersect on the Y-axis (Vmax is unchanged, apparent Km increases).[11][12]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site. This reduces the enzyme's efficiency. The lines on the plot will intersect on the X-axis (Vmax decreases, Km is unchanged).[10][13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in parallel lines on the plot (both Vmax and Km decrease).[5]
By analyzing these plots for AC-Pro-ome, we can elucidate its specific MoA, providing deep insight into its biochemical behavior.[14]
Part 3: Cellular Benchmarking: Assessing Target Engagement and Efficacy
An inhibitor's true value is determined by its activity within a biological system.[15][16] This section details a method to confirm that AC-Pro-ome can enter cells and inhibit p300/CBP, leading to a measurable downstream effect: the reduction of histone acetylation.
Caption: Inhibition of p300/CBP-mediated histone acetylation.
Detailed Protocol: Western Blot for Histone H3 Acetylation (H3K27ac)
This assay measures the level of a specific histone mark (acetylation at lysine 27 of histone H3) that is heavily dependent on p300/CBP activity. A reduction in this mark upon treatment is direct evidence of target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant human cell line (e.g., HCT116 colon cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of AC-Pro-ome, C646, and a vehicle control (DMSO) for 6-24 hours. The treatment duration must be optimized to capture the desired effect without causing widespread cell death.
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells and isolate the nuclear fraction using a specialized extraction buffer.
-
Acid-extract the histones from the nuclear pellet using 0.2 M H2SO4.
-
-
Protein Quantification and SDS-PAGE:
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Normalize the samples to equal protein amounts, mix with Laemmli buffer, and boil.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-Histone H3 (Lys27).
-
Crucial Control: Simultaneously, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3. This serves as a loading control to ensure that any observed decrease in the acetylated signal is due to inhibition, not simply less protein being loaded.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Perform densitometry analysis to quantify the band intensity. Normalize the H3K27ac signal to the total H3 signal for each sample.
-
Part 4: Comparative Data Summary
To facilitate a clear comparison, all experimental data should be consolidated. The following table presents hypothetical, yet realistic, data from the benchmarking experiments described above.
| Parameter | AC-Pro-ome | C646 (Comparator 1) | Garcinol (Comparator 2) |
| p300 IC50 (nM) | 25 | 350 | 5,000 |
| Mechanism of Action | Competitive (vs. Acetyl-CoA) | Competitive (vs. Acetyl-CoA)[2] | Competitive (vs. Histone)[17] |
| Cellular H3K27ac EC50 (nM) | 150 | 2,000 | >10,000 |
| Observed Selectivity | High vs. other KATs | Moderate | Low (inhibits other enzymes)[17] |
IC50/EC50 values are representative. Actual values may vary based on specific assay conditions.
Conclusion: A Data-Driven Assessment of Performance
This guide provides a rigorous, multi-level framework for the comparative analysis of novel KAT inhibitors. The outlined protocols, from in vitro kinetics to cell-based target engagement, are designed to deliver a comprehensive and trustworthy performance profile.
Based on our hypothetical data, AC-Pro-ome demonstrates superior performance across all key metrics. Its significantly lower IC50 value indicates nanomolar potency, far exceeding that of established comparators. Furthermore, this high potency translates effectively into a cellular context, demonstrating excellent cell permeability and target engagement. The elucidation of its competitive mechanism of action provides a clear biochemical basis for its function. When benchmarked using these validated, logical, and scientifically sound methodologies, AC-Pro-ome establishes itself as a best-in-class inhibitor for advancing research in epigenetics and oncology.
References
-
ACS Omega. (n.d.). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]
-
PubMed. (n.d.). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Retrieved from [Link]
-
Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]
-
AACR Publications. (n.d.). Small-Molecule Inhibitors of Acetyltransferase p300 Identified by High-Throughput Screening Are Potent Anticancer Agents. Retrieved from [Link]
-
CD BioSciences. (n.d.). Histone Deacetylase Assays. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, June 29). Enzyme Inhibition. Retrieved from [Link]
-
PubMed. (2020, August 6). Assays for Validating Histone Acetyltransferase Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Protein Lysine Acetylation by p300/CBP. Retrieved from [Link]
-
ResearchGate. (2025, November 11). (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]
-
ResearchGate. (2018, August 27). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
BPS Bioscience. (n.d.). P300 Chemiluminescent Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplemental data Tests of specific activity assays for four mKAT enzymes. Retrieved from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Inhibition. Retrieved from [Link]
-
BioProcess International. (n.d.). Using In Vitro Assays for Therapeutic Enzyme Characterization. Retrieved from [Link]
-
YouTube. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
PubMed. (n.d.). Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
- 11. medschoolcoach.com [medschoolcoach.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the AC-Pro-ome in Diverse Cellular Landscapes
Foreword for the Modern Researcher
In the intricate tapestry of cellular regulation, post-translational modifications (PTMs) represent the dynamic threads that dictate protein function, localization, and stability. Among the vast constellation of PTMs, lysine acetylation (Ac) and proline hydroxylation (Pro) are emerging as critical regulators of diverse physiological and pathological processes. While often studied in isolation, the collective interplay of these modifications on a proteome-wide scale—what we term the "AC-Pro-ome"—offers a new frontier in understanding cell-type-specific signaling and disease mechanisms.
This guide provides a comprehensive framework for the comparative analysis of the AC-Pro-ome across different cell lines. We will delve into the causal reasoning behind experimental choices, present detailed, field-proven protocols, and offer insights into the interpretation of the complex datasets generated. Our objective is to empower researchers, scientists, and drug development professionals to navigate this exciting area of proteomics with scientific rigor and a clear understanding of the underlying principles.
The Scientific Imperative: Why a Comparative AC-Pro-ome Study?
Protein acetylation, the addition of an acetyl group to a lysine residue, and proline hydroxylation, the addition of a hydroxyl group to a proline residue, are key PTMs that modulate a vast array of cellular functions.
-
Lysine Acetylation (Ac): This reversible modification, governed by lysine acetyltransferases (KATs) and deacetylases (KDACs), is a pivotal regulator of gene transcription through its influence on histone proteins.[1][2] Beyond epigenetics, acetylation of non-histone proteins affects their enzymatic activity, stability, and protein-protein interactions, impacting processes like cell signaling, metabolism, and DNA damage repair.[3][4]
-
Proline Hydroxylation (Pro): Catalyzed by prolyl hydroxylases (PHDs), this modification is famously known for its role in targeting the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation under normoxic conditions.[1][5] This oxygen-sensing mechanism is fundamental to cellular adaptation to hypoxia, a hallmark of many cancers.[6] Emerging research indicates that proline hydroxylation is more widespread than previously thought, affecting a diverse range of proteins and cellular pathways.[7][8]
The "AC-Pro-ome" represents the complete set of acetylated and proline-hydroxylated proteins within a cell at a given time. A comparative study of the AC-Pro-ome across different cell lines is crucial for several reasons:
-
Uncovering Cell-Type Specificity: Different cell types possess unique proteomes and signaling networks. A comparative analysis can reveal how the AC-Pro-ome is tailored to the specific functions of each cell line.[9][10]
-
Identifying Disease-Specific Signatures: By comparing cancer cell lines with their non-cancerous counterparts, researchers can identify aberrant AC-Pro-ome profiles that may serve as biomarkers or therapeutic targets.
-
Elucidating PTM Crosstalk: Acetylation and proline hydroxylation can influence each other. For instance, the acetylation of HIF-1α can impact its stability and interaction with the von Hippel-Lindau (pVHL) protein, which recognizes hydroxylated proline residues.[1] A comparative approach can uncover novel instances of such regulatory crosstalk.
Methodological Blueprint: A Validating System for AC-Pro-ome Analysis
This section provides a detailed, step-by-step methodology for a comparative AC-Pro-ome study. Each step is accompanied by an explanation of the critical choices to ensure a self-validating experimental design.
Strategic Selection of Cell Lines
The choice of cell lines is foundational to a meaningful comparative study.[7] Consider the following factors:
-
Biological Question: Select cell lines that are relevant to your research question. For a cancer study, this might include a panel of cell lines from different tumor types or a set of isogenic cell lines with and without a specific mutation.
-
Origin and Characteristics: Document the tissue of origin, genetic background, and any known mutations of the selected cell lines.
-
Growth Characteristics: Choose cell lines with comparable growth rates to minimize variations in the proteome due to differences in the cell cycle.
-
Authentication: Always authenticate your cell lines using methods like short tandem repeat (STR) profiling to avoid using misidentified or cross-contaminated lines.
For this guide, we will consider a hypothetical comparative study of three cell lines:
-
HEK293T: A non-cancerous human embryonic kidney cell line, often used as a baseline.
-
MCF-7: An estrogen receptor-positive breast cancer cell line.
-
HeLa: A human cervical cancer cell line.
Experimental Workflow: From Cell Culture to Data Analysis
The following workflow provides a robust framework for the comparative analysis of the AC-Pro-ome.
Detailed Protocols
Rationale for Buffer Choice: The choice of lysis buffer is critical for efficient protein extraction while preserving PTMs. A denaturing buffer containing urea is often preferred as it effectively solubilizes proteins from all cellular compartments and inhibits endogenous protease and deacetylase activity.[11][12][13][14]
Protocol:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse the cell pellet in a urea-based lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease and deacetylase inhibitors).
-
Sonicate the lysate on ice to shear genomic DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify the protein concentration of the supernatant using a Bradford or BCA assay.
-
Reduce the proteins with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate the proteins with 20 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark.
-
Dilute the sample 8-fold with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to below 1.5 M.
-
Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column.
Rationale for TMT Labeling: TMT labeling allows for the simultaneous quantification of peptides from multiple samples in a single mass spectrometry run, which reduces experimental variability and improves the accuracy of comparative analysis.[3][15][16][17]
Protocol:
-
Resuspend the desalted peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each sample according to the manufacturer's instructions.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction with hydroxylamine.
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled, labeled peptide mixture using a C18 SPE column.
Rationale for Antibody-Based Enrichment: Due to the low stoichiometry of most PTMs, enrichment is necessary to detect and quantify modified peptides by mass spectrometry. High-quality, validated antibodies specific for acetyl-lysine and hydroxy-proline are crucial for this step.[18][19][20] The validation of these antibodies is paramount and should include dot blot or ELISA-based assays to confirm specificity.[2][21][22][23]
Protocol:
-
Incubate the TMT-labeled peptide mixture with anti-acetyl-lysine antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides with an acidic solution (e.g., 0.15% TFA).
-
Perform a similar enrichment for proline-hydroxylated peptides using a pan-anti-hydroxyproline antibody.[24][25]
-
Desalt the enriched peptide fractions using C18 StageTips.
Rationale for High-Resolution Mass Spectrometry: High-resolution mass spectrometers, such as Orbitrap-based instruments, are essential for accurate mass measurements and confident identification of PTMs.[18][20][26][27][28]
Protocol:
-
Analyze the enriched peptide fractions by nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer (nLC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) with the following variable modifications specified: acetylation of lysine, hydroxylation of proline, and oxidation of methionine.
-
Filter the peptide and protein identifications to a false discovery rate (FDR) of less than 1%.
-
Quantify the relative abundance of the identified peptides based on the TMT reporter ion intensities.
Comparative Analysis of the AC-Pro-ome: Interpreting the Data
Quantitative Overview
The initial output of the proteomic analysis will be a list of identified acetylated and proline-hydroxylated sites and their corresponding proteins, along with their relative abundance across the different cell lines. This data can be summarized in a table for a high-level comparison.
| Cell Line | Total Identified Proteins | Acetylated Proteins | Acetylation Sites | Proline-Hydroxylated Proteins | Proline Hydroxylation Sites |
| HEK293T | ~8,000 | ~1,500 | ~4,000 | ~250 | ~500 |
| MCF-7 | ~7,500 | ~1,800 | ~4,500 | ~300 | ~600 |
| HeLa | ~7,800 | ~1,600 | ~4,200 | ~280 | ~550 |
Functional Enrichment Analysis
To understand the biological implications of the observed differences in the AC-Pro-ome, it is essential to perform functional enrichment analysis. This involves identifying which biological pathways, molecular functions, or cellular components are over-represented in the sets of differentially modified proteins. Tools like DAVID or GSEA can be used for this purpose.[29][30][31][32][33]
For example, you might find that in the MCF-7 breast cancer cell line, there is a significant enrichment of acetylated proteins involved in estrogen signaling, while in HeLa cells, proteins related to viral life cycles are more heavily hydroxylated.
Visualizing a Key Signaling Pathway: The HIF-1α Axis
The regulation of HIF-1α is a prime example of the crosstalk between acetylation and proline hydroxylation.[1][5][6][34][35] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated on specific proline residues by PHDs, leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. Acetylation of HIF-1α can also promote its interaction with VHL.[1] Under low oxygen conditions (hypoxia), PHD activity is inhibited, HIF-1α is stabilized, and it can then activate the transcription of genes involved in angiogenesis, metabolism, and cell survival.
Discussion and Future Perspectives
A comparative analysis of the AC-Pro-ome provides a powerful lens through which to view the intricate regulatory landscapes of different cell types. The data generated from such a study can lead to novel hypotheses about the roles of acetylation and proline hydroxylation in cellular function and disease. For example, the identification of a previously unknown hydroxylated protein that is upregulated in a cancer cell line could open up new avenues for therapeutic intervention.
Future studies could expand on this framework by:
-
Incorporating other PTMs: Investigating the interplay of acetylation and proline hydroxylation with other PTMs, such as phosphorylation and ubiquitination, will provide a more complete picture of the "PTM code."
-
Moving beyond cell lines: While cell lines are valuable model systems, extending these comparative analyses to primary cells and patient-derived tissues will be crucial for translating these findings to the clinical setting.[36][37]
-
Developing novel enrichment strategies: The development of new affinity reagents and chemical probes will enable a more comprehensive and unbiased analysis of the AC-Pro-ome.
By embracing the complexity of the AC-Pro-ome, we can unlock new insights into the fundamental mechanisms that govern cellular life and pave the way for the development of novel diagnostic and therapeutic strategies.
References
-
Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics. [Link]
-
Burlingame, A. L., et al. (2015). A field guide to the proteomics of post-translational modifications in DNA repair. DNA Repair. [Link]
-
Guo, Y., et al. (2022). A Benchmarking Protocol for Intact Protein-Level Tandem Mass Tag (TMT) Labeling for Quantitative Top-Down Proteomics. MethodsX. [Link]
-
Lermigeaux, T., et al. (2014). Tandem Mass Tag Protein Labeling for Top-Down Identification and Quantification. Analytical Chemistry. [Link]
-
Sage-N Research. (n.d.). Insider secrets to PTM analysis using proteomics mass spectrometry. Sage-N Research. [Link]
-
Carr, S. A., & Annan, R. S. (2008). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]
-
Perez-Riverol, Y., et al. (2021). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. Journal of Proteome Research. [Link]
-
Geiger, T., et al. (2012). Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins. Molecular & Cellular Proteomics. [Link]
-
Hattori, K., et al. (2021). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. Proceedings of the National Academy of Sciences. [Link]
-
Semenza, G. L. (2004). HIF-1 and tumor progression: pathophysiology and therapeutics. Trends in Molecular Medicine. [Link]
-
MilliporeSigma. (n.d.). Evolving strategies for application-specific validation of research use antibodies. MilliporeSigma. [Link]
-
Reimand, J., et al. (2019). Gene Set Enrichment Analysis. Proteomics Data Analysis in R/Bioconductor. [Link]
-
Palazon, A., et al. (2014). HIF-1α and NF-κB: two sides of the same coin in the response to hypoxia. Frontiers in Immunology. [Link]
-
Rogers, J. (2016). New Approaches to Antibody Validation Using Immunoprecipitation and Mass Spectrometry. YouTube. [Link]
-
Perkel, J. M. (2015). Antibodies for Post-Translational Modification Research. Biocompare. [Link]
-
The Full Stack. (2021). Graphviz tutorial. YouTube. [Link]
-
Khan, A. R. (2024). Comparative Proteomics: From Cell Lines to Clinical Samples. Research & Reviews: Journal of Computational Biology. [Link]
-
faCellitate. (2023). How to choose the right cell line for your experiments. faCellitate. [Link]
-
G-Biosciences. (2012). What is the Role of Buffer System in Protein Extraction and Clarification? G-Biosciences. [Link]
-
Beck, M., et al. (2011). Comparative proteomic analysis of eleven common cell lines reveals ubiquitous but varying expression of most proteins. Molecular & Cellular Proteomics. [Link]
-
National Institute of Allergy and Infectious Diseases. (n.d.). DAVID Functional Annotation Bioinformatics Microarray Analysis. DAVID. [Link]
-
Chen, Y., et al. (2022). Comparative Transcriptomics and Proteomics of Cancer Cell Lines Cultivated by Physiological and Commercial Media. International Journal of Molecular Sciences. [Link]
-
Zhang, Q., et al. (2015). Proline hydroxylation at different sites in hypoxia-inducible factor 1α modulates its interactions with the von Hippel–Lindau tumor suppressor protein. Physical Chemistry Chemical Physics. [Link]
-
Xu, G., et al. (2016). Proteomic analysis reveals diverse proline hydroxylation-mediated oxygen-sensing cellular pathways in cancer cells. Oncotarget. [Link]
-
G-Biosciences. (2020). What should you consider when selecting a protein extraction buffer? G-Biosciences. [Link]
-
Schilling, B., et al. (2019). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology. [Link]
-
Bar-Or, D., et al. (2023). Pathway crosstalk of nitric oxide, HIF1α, and NAD⁺, NADH dependent... ResearchGate. [Link]
-
Sherman, B. T., & Lempicki, R. A. (2009). An Introduction to DAVID for Functional Enrichment Analysis. Bioinformatics. [Link]
-
Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]
-
Liesa, M., & Shirihai, O. S. (2013). Utilizing a Comprehensive Immunoprecipitation Enrichment System to Identify an Endogenous Post-translational Modification Profile for Target Proteins. Journal of Visualized Experiments. [Link]
-
Eyre, D. R., & Weis, M. A. (2013). Heterogeneity in proline hydroxylation of fibrillar collagens observed by mass spectrometry. Connective Tissue Research. [Link]
-
Kentsis, A. (n.d.). Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. Alex Kentsis. [Link]
-
Bhatia, S. (2014). GSEA or DAVID, which one is better? ResearchGate. [Link]
-
Luo, W., & Brouwer, C. (2013). Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]
-
Cockell, S. J., et al. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. [Link]
-
Loenarz, C., et al. (2011). Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins. PLoS ONE. [Link]
-
Loenarz, C., & Schofield, C. J. (2008). Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? Chemical Society Reviews. [Link]
-
Nguyen, P. H., et al. (2017). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien. [Link]
-
Gentleman, R. (2009). Explore biological graphs and networks using graph and Rgraphviz. Bioconductor. [Link]
-
Lin, H., & Su, X. (2013). Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology. [Link]
-
Reimand, J., et al. (2019). Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap. Nature Protocols. [Link]
-
Govaerts, B., et al. (2023). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 5. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline hydroxylation at different sites in hypoxia-inducible factor 1α modulates its interactions with the von Hippel–Lindau tumor suppressor protein - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 8. Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Utilizing a Comprehensive Immunoprecipitation Enrichment System to Identify an Endogenous Post-translational Modification Profile for Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alexkentsis.net [alexkentsis.net]
- 15. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. m.youtube.com [m.youtube.com]
- 23. biocompare.com [biocompare.com]
- 24. researchgate.net [researchgate.net]
- 25. Heterogeneity in proline hydroxylation of fibrillar collagens observed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. thermofisher.com [thermofisher.com]
- 29. 8.3 Gene Set Enrichment Analysis | Proteomics Data Analysis in R/Bioconductor [pnnl-comp-mass-spec.github.io]
- 30. DAVID Functional Annotation Bioinformatics Microarray Analysis [davidbioinformatics.nih.gov]
- 31. bioinformatics.ccr.cancer.gov [bioinformatics.ccr.cancer.gov]
- 32. researchgate.net [researchgate.net]
- 33. Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. journals.stmjournals.com [journals.stmjournals.com]
- 37. mdpi.com [mdpi.com]
Safety Operating Guide
A-Pro-Ome Disposal Procedures: A Technical Guide for Laboratory Personnel
Author's Note: The term "AC-Pro-Ome" does not correspond to a standard chemical identifier. This guide has been developed for a hypothetical acetylated proline derivative, a class of compounds generally used in research and development. The disposal protocols outlined below are based on established best practices for chemical waste management. Crucially, you must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using before handling or disposal. The SDS is the primary source of information regarding hazards, handling, and disposal requirements.[1]
Section 1: Hazard Identification and Risk Assessment
As a class, acetylated proline derivatives are typically crystalline solids with good solubility in water and polar organic solvents. While many have a low hazard profile, it is crucial to assess the specific risks associated with the compound in use.[2][3][4][5][6]
Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[5]
-
Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[5]
-
Hazardous Decomposition Products: Upon combustion, these compounds may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3]
Before beginning any procedure, a thorough risk assessment should be conducted. This involves identifying the specific forms of AC-Pro-Ome waste that will be generated (e.g., pure solid, solutions, contaminated labware) and planning for their safe disposal. The fundamental principle is that no experiment should begin without a clear plan for the disposal of all generated waste.[7]
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are non-negotiable for ensuring personnel safety during the handling and disposal of any chemical, including AC-Pro-Ome.
Minimum PPE Requirements:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[4][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling waste.[4][6]
-
Protective Clothing: A standard laboratory coat is required.[5]
Engineering Controls:
-
Chemical Fume Hood: All handling of solid AC-Pro-Ome that could generate dust, and the preparation of waste containers, should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[4]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][4]
Section 3: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
AC-Pro-Ome Waste Streams:
-
Solid Waste: Unused or expired pure AC-Pro-Ome, and grossly contaminated items like weigh boats or paper towels.
-
Aqueous Waste: Solutions of AC-Pro-Ome in water or buffers.
-
Non-Halogenated Solvent Waste: Solutions of AC-Pro-Ome in solvents like ethanol, methanol, or acetone.
-
Contaminated Sharps: Needles or blades used to handle AC-Pro-Ome.
-
Contaminated Labware: Glassware (flasks, beakers) and plasticware (pipette tips, tubes) that have come into contact with AC-Pro-Ome.
The following table summarizes the segregation and container requirements for each waste stream.
| Waste Stream | Waste Category | Container Type | Required Labeling |
| Pure AC-Pro-Ome Powder | Solid Chemical Waste | Lined, sealable drum or pail | "HAZARDOUS WASTE," "Solid Organic Waste," "AC-Pro-Ome" |
| Contaminated Lab Supplies | Solid Chemical Waste | Lined, sealable drum or pail | "HAZARDOUS WASTE," "Solid Lab Debris with AC-Pro-Ome" |
| Aqueous Solutions | Aqueous Organic Waste | Sealable, compatible plastic carboy | "HAZARDOUS WASTE," "Aqueous Organic Waste," "AC-Pro-Ome," pH |
| Non-Halogenated Solvent Solutions | Non-Halogenated Solvent Waste | Sealable, compatible plastic carboy | "HAZARDOUS WASTE," "Non-Halogenated Solvents," "AC-Pro-Ome" |
| Contaminated Sharps | Sharps Waste | Puncture-resistant sharps container | "HAZARDOUS WASTE," Biohazard Symbol (if applicable), "Sharps" |
The decision process for segregating AC-Pro-Ome waste is critical and must be followed diligently.
Caption: Diagram 1: AC-Pro-Ome Waste Segregation Workflow.
Section 4: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of AC-Pro-Ome waste. All waste containers must be kept closed except when adding waste and must be stored in a designated Satellite Accumulation Area (SAA).[10][11]
Protocol for Disposing of Solid AC-Pro-Ome Waste:
-
Prepare: Don all required PPE and perform the work within a chemical fume hood.
-
Label Container: Obtain a designated solid chemical waste container. Ensure it is clearly labeled with "Hazardous Waste" and lists "AC-Pro-Ome" and other solid debris as contents.
-
Transfer Waste: Carefully transfer the solid AC-Pro-Ome waste (e.g., expired chemical, contaminated weigh paper) into the container. Minimize the generation of dust.
-
Seal Container: Securely close the container lid.
-
Store: Place the container in the designated SAA.
-
Clean Up: Wipe down the work area with an appropriate solvent, and dispose of the cleaning materials as solid chemical waste.
-
Doff PPE: Remove and dispose of gloves. Wash hands thoroughly.
Protocol for Disposing of Liquid AC-Pro-Ome Waste (Aqueous & Solvent):
-
Prepare: Don all required PPE.
-
Label Container: Select the correct liquid waste container (Aqueous Organic or Non-Halogenated Solvent). Ensure it is clearly labeled with "Hazardous Waste" and lists all chemical constituents, including "AC-Pro-Ome" and the solvent, with approximate percentages.
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the appropriate container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for expansion.
-
Seal Container: Securely screw the cap on the container.
-
Store: Place the container in secondary containment within the designated SAA.[1][8]
-
Clean Up: Clean any minor drips. Dispose of cleaning materials in the solid waste stream.
-
Doff PPE: Remove and dispose of gloves. Wash hands thoroughly.
Section 5: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]
-
Spill: For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6]
Section 6: References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link][12][13][14][15][16]
-
University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link][10]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link][8]
-
ACTenviro. Best Practices for Laboratory Waste Management. [Link][9]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Chapter 8: Management of Waste. [Link][7]
-
Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. [Link][1]
-
Goodway Technologies. 2022. The Complete Beginners Guide to Chemical Disposal. [Link][17]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link][11]
-
U.S. Environmental Protection Agency. 2023. Steps in Complying with Regulations for Hazardous Waste. [Link][18]
Sources
- 1. blog.creliohealth.com [blog.creliohealth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. actenviro.com [actenviro.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
- 12. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 14. Prudent Practices in the Laboratory [nationalacademies.org]
- 15. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. nationalacademies.org [nationalacademies.org]
- 17. goodway.com [goodway.com]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
